molecular formula C7H17ClN2O B065440 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride CAS No. 168818-68-6

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Cat. No.: B065440
CAS No.: 168818-68-6
M. Wt: 180.67 g/mol
InChI Key: XCTPMBZCYFICBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, also known as 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, is a useful research compound. Its molecular formula is C7H17ClN2O and its molecular weight is 180.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.ClH/c1-9-4-2-7(10,6-8)3-5-9;/h10H,2-6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTPMBZCYFICBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CN)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168818-68-6
Record name 4-Piperidinol, 4-(aminomethyl)-1-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168818-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and drug development. Its structure, featuring a tertiary amine, a primary amine, and a hydroxyl group, suggests its potential as a versatile building block in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound is a critical first step in its application, influencing everything from reaction conditions and formulation to storage and handling. This guide provides a comprehensive overview of the known and anticipated physical characteristics of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, outlines standard methodologies for their experimental determination, and offers insights into its safe handling and storage.

Chemical Identity and Structure

The foundational information for any chemical compound is its precise identity. For 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, this is established by its molecular formula, weight, and unique CAS number.

IdentifierValueSource
Chemical Name 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochlorideN/A
CAS Number 168818-68-6[1]
Molecular Formula C₇H₁₇ClN₂O[1][2]
Molecular Weight 180.68 g/mol [1][2]

The structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, presented below, reveals a chiral center at the C4 position of the piperidine ring. This implies the potential for stereoisomers, a factor that can significantly influence its biological activity and physical properties.

Caption: 2D structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.

Physical and Chemical Properties: A Data-Deficient Landscape

A thorough search of available scientific literature and chemical databases reveals a significant lack of experimentally determined physical property data for 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride. While some suppliers list the compound, they do not provide detailed specifications for properties such as melting point, boiling point, or solubility. One supplier has even discontinued the product[2]. This data gap necessitates a predictive and comparative approach, drawing on the properties of structurally similar compounds to hypothesize the expected characteristics of the target molecule.

For context, data for related piperidine derivatives is presented below. It is crucial to recognize that these are distinct molecules, and their properties are offered for comparative insight only.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Methylpiperidin-4-ol106-52-5C₆H₁₃NO115.1729-31200
4-Methylpiperidin-4-ol3970-68-1C₆H₁₃NO115.1846-50N/A

The presence of the hydrochloride salt in the target compound is expected to significantly increase its melting point and water solubility compared to its free base form, due to the ionic nature of the salt.

Experimental Determination of Core Physical Properties

Given the absence of published data, researchers working with 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride will need to determine its physical properties experimentally. The following section details standard, reliable protocols for these measurements.

Workflow for Physical Property Characterization

G cluster_0 Sample Preparation & Purity Assessment cluster_1 Thermal Properties cluster_2 Solubility & pKa cluster_3 Spectroscopic Characterization Purity Purity Assessment (e.g., HPLC, NMR) Drying Drying of Sample (e.g., under vacuum) Purity->Drying MP Melting Point Determination (e.g., DSC, Capillary Method) Drying->MP Sol Solubility Assessment (e.g., in water, organic solvents) Drying->Sol NMR NMR Spectroscopy (¹H, ¹³C) Drying->NMR TGA Thermogravimetric Analysis (TGA) for Decomposition MP->TGA pKa pKa Determination (e.g., potentiometric titration) Sol->pKa IR Infrared (IR) Spectroscopy NMR->IR MS Mass Spectrometry (MS) IR->MS

Caption: A typical experimental workflow for the characterization of the physical properties of a novel compound.

Melting Point Determination

The melting point is a crucial indicator of purity and provides a temperature range for handling the solid material.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Measurement: The capillary tube is placed in a calibrated melting point apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting range. A sharp melting range is indicative of high purity.

Causality Behind Experimental Choices: The slow heating rate is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

Solubility Assessment

Solubility data is vital for designing reaction conditions, purification procedures, and formulations.

Protocol: Qualitative Solubility Assessment

  • Solvent Selection: A range of solvents of varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexanes).

  • Procedure: To a small, pre-weighed amount of the compound (e.g., 10 mg) in a vial, the solvent is added dropwise with agitation.

  • Observation: The amount of solvent required to fully dissolve the sample is recorded. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble). For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined by techniques such as HPLC or UV-Vis spectroscopy.

Trustworthiness: This protocol is self-validating through the visual confirmation of dissolution. For quantitative measurements, the use of a calibrated analytical instrument ensures accuracy.

pKa Determination

The pKa values of the primary and tertiary amine groups are essential for understanding the ionization state of the molecule at different pH values, which is critical for drug development and understanding its behavior in biological systems.

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), and the pH is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa values correspond to the pH at the half-equivalence points.

Expertise and Experience: The choice of titrant and the careful calibration of the pH meter are crucial for obtaining accurate pKa values. The presence of two basic nitrogen atoms will likely result in two equivalence points and two corresponding pKa values.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is not widely available, general precautions for handling substituted piperidines and amine hydrochlorides should be followed. Structurally related compounds are known to cause skin and eye irritation.

General Handling Guidelines:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a compound with potential utility in medicinal chemistry, yet it remains poorly characterized in terms of its physical properties. This guide has synthesized the available information on its identity and provided a framework for its experimental characterization. By following standardized protocols for determining melting point, solubility, and pKa, researchers can generate the necessary data to confidently and safely utilize this compound in their drug discovery and development endeavors. The clear delineation between known data and the necessary experimental investigations underscores the importance of rigorous physical property assessment in the early stages of chemical research.

References

  • Chem-Impex. (Fmoc-4-aminomethyl)piperidine hydrochloride. [Link]

  • PubChem. 4-Amino-1-methylpiperidine. [Link]

  • PubChem. 4-Piperidinol, 1-methyl-. [Link]

  • Chem-Impex. 4-Amino-1-methylpiperidine. [Link]

  • Cheméo. Chemical Properties of Chrysene (CAS 218-01-9). [Link]

  • NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. 4-Amino-1-methylpiperidine-4-carboxylic acid hydrochloride. [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Chem-Impex. 4-Methylpiperidin-4-ol. [Link]

  • PubChem. 1-(1-Methyl-4-piperidinyl)piperazine. [Link]

  • PubChem. 6-Hydroxychrysene. [Link]

  • PubChem. 18-Crown-6. [Link]

Sources

An In-Depth Technical Guide to 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a heterocyclic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry and pharmaceutical development. The piperidine ring is a prevalent scaffold found in numerous FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability. This particular derivative is functionalized with a primary aminomethyl group and a tertiary alcohol at the C4 position, alongside an N-methyl group. These functional groups serve as versatile synthetic handles, making the compound a valuable building block for the construction of more complex molecular architectures.

This guide provides a comprehensive technical overview of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride for researchers, chemists, and drug development professionals. It covers the core physicochemical properties, outlines a representative synthetic pathway with detailed protocols, discusses its applications in modern drug discovery, and provides essential safety and handling information.

Physicochemical Properties and Structure

The fundamental characteristics of a chemical entity are critical for its application in synthesis and biological screening. 4-(Aminomethyl)-1-methylpiperidin-4-ol is typically handled as its hydrochloride salt to improve stability and handling properties. It is important to distinguish between the mono-hydrochloride and the dihydrochloride forms, as their properties, particularly molecular weight, differ.

The molecular structure consists of a central six-membered piperidine ring. The nitrogen atom of the ring is methylated, rendering it a tertiary amine. The C4 carbon is quaternary, bonded to a hydroxyl (-OH) group, an aminomethyl (-CH₂NH₂) group, and two other carbon atoms within the ring. This dense arrangement of functional groups provides multiple points for synthetic modification.

Table 1: Core Physicochemical Properties

PropertyValueSource
Chemical Name 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride-
Molecular Formula C₇H₁₇ClN₂O[1]
Molecular Weight 180.68 g/mol [1]
Related Compound 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride[2][3]
Molecular Formula (dihydrochloride) C₇H₁₈Cl₂N₂O[2][3]
Molecular Weight (dihydrochloride) 217.14 g/mol [2]
Appearance Typically a white to off-white solidGeneral knowledge
Purity Min. 95% (typical for commercial grades)[1]

Synthesis and Characterization

The synthesis of substituted piperidines is a well-established field in organic chemistry. A common and logical approach to 4-(Aminomethyl)-1-methylpiperidin-4-ol begins with the commercially available starting material, 1-methyl-4-piperidone. The strategy involves the introduction of an aminomethyl group at the C4 position, which can be achieved through various methods, such as a Strecker-type synthesis followed by reduction.

Proposed Synthetic Workflow

The transformation from 1-methyl-4-piperidone involves a two-step process: first, the formation of a cyanohydrin followed by amination and subsequent reduction, or a related one-pot reaction, to yield the free base. The final step is the salt formation with hydrochloric acid to produce the stable hydrochloride salt.

G A 1-Methyl-4-piperidone B Cyanation & Amination (e.g., Strecker Synthesis Conditions) A->B Reagents C Intermediate α-Aminonitrile B->C D Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) C->D Process E 4-(Aminomethyl)-1-methylpiperidin-4-ol (Free Base) D->E F Salt Formation (HCl in Ether or IPA) E->F G Final Product: 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl F->G

Caption: Proposed synthetic workflow for 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl.

Representative Synthesis Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride from 1-methyl-4-piperidone.

Step 1: Synthesis of the α-Aminonitrile Intermediate

  • Rationale: This step utilizes a variation of the Strecker synthesis to install both the amino and nitrile functionalities that will be reduced to the target aminomethyl group.

  • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer with 1-methyl-4-piperidone (1.0 eq).

  • Add an aqueous solution of sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq).

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile.

Step 2: Reduction of the α-Aminonitrile

  • Rationale: A powerful reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the nitrile and any remaining carbonyl functionality to the desired amine and alcohol, respectively. This must be performed with extreme caution.

  • Set up a dry, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Suspend LAH (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the crude α-aminonitrile from Step 1 in anhydrous THF to the LAH suspension. Caution: This reaction is highly exothermic.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base of 4-(Aminomethyl)-1-methylpiperidin-4-ol.

Step 3: Hydrochloride Salt Formation

  • Rationale: Converting the basic free base to its hydrochloride salt increases its stability, crystallinity, and ease of handling.

  • Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or methanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (1.0 eq) dropwise while stirring.

  • A precipitate should form. Continue stirring for 30 minutes at room temperature.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.

Structural Characterization Workflow

Confirmation of the final product's identity and purity is paramount. A standard workflow involves multiple spectroscopic and chromatographic techniques.

G cluster_0 Primary Analysis cluster_1 Purity & Final Confirmation A Purified Solid B ¹H & ¹³C NMR Spectroscopy A->B C Mass Spectrometry (ESI-MS) A->C D HPLC/UPLC Analysis B->D C->D E Elemental Analysis D->E F Verified Structure & Purity E->F

Caption: Standard workflow for the analytical characterization of the final product.

  • ¹H NMR: Expected signals would include peaks for the N-methyl group, the piperidine ring protons, and the aminomethyl protons.

  • ¹³C NMR: Would confirm the number of unique carbon atoms, including the quaternary C4 carbon.

  • Mass Spectrometry: ESI-MS (positive ion mode) should show a parent ion peak corresponding to the mass of the protonated free base [M+H]⁺.

  • HPLC: Used to determine the purity of the final compound.

Applications in Drug Discovery

The structural motifs within 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride make it a highly attractive building block in the synthesis of potential therapeutic agents. Piperidine-containing compounds are widely explored for their activity in the central nervous system (CNS) and as enzyme inhibitors.[4]

  • Scaffold for CNS Agents: The piperidine ring is a common feature in analgesics, including fentanyl and its analogues.[5] The tertiary amine is often crucial for receptor interaction.

  • Linker Chemistry: The primary amine of the aminomethyl group provides a reactive handle for amide bond formation, allowing the compound to be readily incorporated into larger molecules via peptide coupling or acylation reactions. This is a foundational reaction in the synthesis of many small-molecule inhibitors.

  • Modulation of Physicochemical Properties: The tertiary alcohol can influence hydrogen bonding potential and solubility, while the N-methyl group can impact the basicity (pKa) of the piperidine nitrogen and its metabolic profile.

Protocol: Amide Coupling with a Carboxylic Acid

This protocol demonstrates the use of the title compound as a nucleophilic amine in a standard peptide coupling reaction.

Objective: To couple 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride with a generic carboxylic acid (R-COOH).

  • Rationale: This procedure uses a standard coupling agent like HATU to activate the carboxylic acid, enabling efficient amide bond formation with the primary amine of the building block. The free base of the amine must be used for it to be nucleophilic.

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and the coupling agent HATU (1.1 eq) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) (2.5 eq), to the mixture.

  • In a separate vial, suspend 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride (1.1 eq) in DMF and add DIPEA (1.2 eq) to liberate the free base. Stir for 10 minutes.

  • Add the free base solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash column chromatography to yield the desired amide.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The safety information provided here is based on data for structurally related piperidine derivatives and should be supplemented by consulting a specific Safety Data Sheet (SDS) for the compound.[6][7]

Table 2: Hazard Information for Related Piperidines

Hazard TypeGHS StatementPrecautionary Measures
Skin Contact H315: Causes skin irritationP280: Wear protective gloves. P264: Wash skin thoroughly after handling.[6]
Eye Contact H318/H319: Causes serious eye damage/irritationP280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Inhalation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[6]
Handling and Personal Protective Equipment (PPE)
  • Always handle this compound in a well-ventilated chemical fume hood.[7]

  • Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[8]

  • Avoid inhalation of dust or vapors.

  • Avoid direct contact with skin and eyes.[9]

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • For long-term stability, storage under an inert atmosphere (e.g., Argon) is recommended.[8]

Conclusion

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a functionally rich building block with significant potential for application in drug discovery and medicinal chemistry. Its defined physicochemical properties, accessible synthetic routes, and versatile reactive handles make it a valuable tool for researchers aiming to synthesize novel compounds with therapeutic potential. Adherence to rigorous characterization methods and established safety protocols is essential for its effective and safe utilization in the laboratory.

References

  • Amerigo Scientific. 4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride. Available from: [Link]

  • PubChem. 4-Amino-1-methylpiperidine. Available from: [Link]

  • PubChem. 4-Piperidinol, 1-methyl-. Available from: [Link]

  • Google Patents. Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • PubMed. Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Available from: [Link]

  • PubMed. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Available from: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Methylpiperazin-1-amine. Available from: [Link]

  • DTIC. Piperidine Synthesis. Available from: [Link]

  • CAS Common Chemistry. 4-Hydroxy-1-methylpiperidine. Available from: [Link]

  • ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide to Elucidating the Biological Activity of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Piperidine Scaffold as a Cornerstone of Modern Pharmacology

To the dedicated researcher, scientist, and drug development professional, the piperidine heterocycle is a familiar and highly valued structural motif. Its prevalence in a vast array of clinically approved drugs is a testament to its versatility and favorable pharmacological properties.[1] Piperidine-containing compounds have demonstrated a remarkable breadth of biological activities, with a significant impact on treatments for central nervous system (CNS) disorders, cancer, and infectious diseases.[1][2][3] The inherent structural features of the piperidine ring, such as its ability to modulate lipophilicity and engage in specific hydrogen bonding interactions, contribute to its success as a pharmacophore.[4]

This technical guide focuses on a specific, yet under-characterized molecule: 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride . The presence of a 4-aminomethyl and a 4-hydroxyl group on the 1-methylpiperidine core suggests a high potential for specific biological interactions. Notably, 4-substituted piperidines have been identified as potent ligands for various receptors, including opioid and sigma receptors.[5][6][7] Furthermore, the N-methyl group can be a critical determinant for affinity and selectivity, as demonstrated in studies of sigma-1 receptor ligands.[5]

Given the absence of extensive published data on the specific biological activities of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, this guide is structured as a comprehensive research framework. It is designed to provide you with a logical, step-by-step approach to systematically uncover the pharmacological profile of this compound. We will proceed from foundational physicochemical and in silico analyses to a tiered in vitro screening cascade, culminating in an assessment of its potential to penetrate the central nervous system. Each proposed experimental stage is grounded in established methodologies and includes the scientific rationale behind its inclusion, empowering you to not only execute the protocols but also to interpret the resulting data with confidence.

Section 1: Foundational Characterization and In Silico Target Prediction

Before embarking on extensive biological assays, a foundational understanding of the physicochemical properties and a computational prediction of potential biological targets are essential for an efficient and targeted investigation.

Physicochemical Properties: The Gateway to Biological Activity

A molecule's interaction with biological systems is fundamentally governed by its physicochemical characteristics. For a compound with potential CNS activity, properties such as lipophilicity are of paramount importance.[8][9]

Table 1: Key Physicochemical Parameters for Initial Assessment

ParameterExperimental MethodRationale
Lipophilicity (LogP/LogD) Shake-flask method (octanol/water) or HPLC-based methodsPredicts membrane permeability and potential for crossing the blood-brain barrier.
Aqueous Solubility Kinetic or thermodynamic solubility assaysDetermines bioavailability and suitability for in vitro assay conditions.
pKa Potentiometric titration or UV-spectroscopyInfluences the ionization state at physiological pH, which affects receptor binding and membrane transport.
In Silico Target Prediction: A Hypothesis-Generating Approach

Computational methods can provide valuable, hypothesis-generating insights into the potential biological targets of a novel compound. By comparing the structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride to databases of known ligands, we can identify potential protein targets for subsequent experimental validation.

Recommended In Silico Approaches:

  • Ligand-Based Pharmacophore Screening: Utilizes 3D arrangements of chemical features of the test compound to search for similar arrangements in databases of active molecules.

  • Reverse Docking: Docks the ligand into the binding sites of a large number of proteins to predict potential binding partners.

  • Target Prediction Algorithms: Employs machine learning models trained on large datasets of compound-target interactions.

The output of these in silico methods will be a ranked list of potential protein targets, which will inform the design of the in vitro screening cascade.

Section 2: A Tiered Approach to In Vitro Pharmacological Profiling

The core of this investigation is a systematic, tiered approach to in vitro screening. This strategy allows for a broad initial assessment of biological activity, followed by a more focused characterization of the most promising interactions.

G cluster_0 Tier 1: Broad Target Screening cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Cellular Activity & Signaling T1 Initial Compound Profiling (e.g., Radioligand Binding Assays) T1_desc Screen against a diverse panel of CNS receptors (Opioid, Dopamine, Serotonin, Sigma, etc.) T1->T1_desc T2 Functional Assays for Confirmed Hits (e.g., cAMP, Calcium Flux) T1->T2 Identified 'Hits' T2_desc Determine mode of action: Agonist, Antagonist, or Allosteric Modulator T2->T2_desc T3 Downstream Signaling & Cellular Phenotypes T2->T3 Confirmed Activity T3_desc Investigate effects on cell viability, gene expression, etc. T3->T3_desc G cluster_0 Gq-Coupled GPCR Signaling Agonist Agonist (e.g., Test Compound) GPCR Gq-Coupled Receptor Agonist->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cell_Response Cellular Response Ca2_release->Cell_Response PKC->Cell_Response

Caption: Signaling pathway for a typical Gq-coupled GPCR.

Section 3: Assessing Central Nervous System Penetrability

A compound's therapeutic potential for CNS disorders is contingent upon its ability to cross the blood-brain barrier (BBB). In vitro models of the BBB provide a valuable tool for predicting the CNS penetrability of drug candidates. [10][11][12] Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a commonly used transwell-based co-culture model.

  • Model Setup:

    • Seed brain capillary endothelial cells on the apical side of a microporous membrane insert (transwell).

    • Seed astrocytes on the basolateral side of the well.

    • Co-culture the cells for several days to allow for the formation of tight junctions and a restrictive barrier.

  • Barrier Integrity Assessment:

    • Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

    • Assess the permeability of a known low-permeability marker (e.g., sucrose or inulin) to validate the barrier function.

  • Permeability Measurement:

    • Add 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride to the apical (blood) side of the transwell.

    • At various time points, collect samples from the basolateral (brain) side.

    • Quantify the concentration of the compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) to estimate the rate of transport across the in vitro BBB model.

Section 4: Data Synthesis and Strategic Advancement

The culmination of this comprehensive investigation will be a detailed pharmacological profile of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.

Table 3: Summary of Potential Outcomes and Interpretations

Experimental FindingInterpretationNext Steps
High affinity for a specific CNS receptor (e.g., Sigma-1) The compound is a potent ligand for this target.Proceed to functional assays to determine agonist/antagonist activity.
Agonistic activity at a Gs-coupled receptor The compound activates the receptor and stimulates cAMP production.Investigate downstream signaling and potential therapeutic applications related to this pathway.
Antagonistic activity at a dopamine receptor The compound blocks the action of dopamine at this receptor.Explore potential as an antipsychotic or for other indications where dopamine signaling is dysregulated.
High Papp value in the in vitro BBB model The compound has a high potential to cross the blood-brain barrier.Consider advancing to in vivo pharmacokinetic and efficacy studies in animal models.
Low affinity for all tested receptors The compound may act on a target not included in the initial screen, or its primary activity may not be receptor-mediated.Expand the target panel, consider enzymatic assays, or investigate other potential mechanisms of action.

By systematically following the experimental framework outlined in this guide, researchers and drug development professionals can efficiently and rigorously elucidate the biological activity of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride. This structured approach, grounded in established scientific principles, will provide the critical data necessary to determine the therapeutic potential of this promising molecule and guide its future development.

References

  • W. W. Weber, D. W. Hein. N-acetylation pharmacogenetics . Pharmacological reviews, 37(1), 25-79. [Link]

  • Leen, M., et al. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands . Bioorganic & medicinal chemistry letters, 24(2), 546-550. [Link]

  • Helms, H. C., et al. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview . Journal of pharmaceutical sciences, 105(7), 1997-2010. [Link]

  • Brimacombe, K. S., et al. Receptor Binding Assays for HTS and Drug Discovery . Assay Guidance Manual. [Link]

  • Stoddart, L. A., et al. Evaluating functional ligand-GPCR interactions in cell-based assays . Methods in molecular biology, 1947, 1-14. [Link]

  • O'Hagan, D. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds . Natural product reports, 39(10), 1837-1865. [Link]

  • ION Biosciences. GPCR Assay Services . [Link]

  • InnoSer. In vitro neurology assays . [Link]

  • Rekka, E. A., et al. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity . Bioorganic & medicinal chemistry, 10(11), 3561-3567. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations . [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity . [Link]

  • Prime Scholars. Prospects for Creating New Medicines Based on Nitrogen-Containing Organic Compounds . [Link]

  • MDPI. Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective . [Link]

  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives . [Link]

  • ResearchGate. In Vitro Models of CNS Barriers . [Link]

  • Gifford Bioscience. Radioligand Binding Assay . [Link]

  • Frontiers. Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors . [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance . [Link]

  • PMC - NIH. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents . [Link]

  • Domainex. CNS Drug Discovery | Physicochemical optimisation . [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates . [Link]

  • PubMed. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties . [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride, a valuable bifunctional piperidine building block in drug discovery and development. The protocol herein details a robust two-step synthetic pathway commencing from the readily available starting material, 1-methyl-4-piperidone. The synthesis involves the formation of a key cyanohydrin intermediate, followed by catalytic hydrogenation to yield the target primary amine, which is subsequently isolated as its stable hydrochloride salt. This guide is intended for researchers, chemists, and professionals in drug development, offering not just a procedural walkthrough but also critical insights into the reaction mechanisms, safety considerations, and analytical characterization.

Introduction and Scientific Context

Piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals. Their conformational pre-organization and ability to engage in key hydrogen bonding interactions make them ideal for designing ligands with high affinity and selectivity for various biological targets. The title compound, 4-(aminomethyl)-1-methylpiperidin-4-ol, is of particular interest as it incorporates a tertiary alcohol and a primary aminomethyl group on the same quaternary center. This unique arrangement provides a three-dimensional vector for molecular elaboration, enabling the exploration of chemical space in drug design. The tertiary alcohol can act as a hydrogen bond donor or acceptor, while the primary amine serves as a crucial anchor point for further functionalization or as a key pharmacophoric element.

The hydrochloride salt form enhances the compound's stability, crystallinity, and aqueous solubility, making it more amenable to handling, formulation, and biological screening.

Synthetic Strategy and Rationale

The chosen synthetic route is designed for efficiency, reliability, and scalability, proceeding in two primary chemical transformations followed by salt formation.

Overall Synthetic Scheme:

Synthetic_Scheme SM 1-Methyl-4-piperidone INT 4-Cyano-1-methylpiperidin-4-ol (Intermediate) SM->INT Step 1: Cyanohydrin Formation Reagents: KCN, Acetic Acid Solvent: H₂O / Dichloromethane PROD_FB 4-(Aminomethyl)-1-methylpiperidin-4-ol (Free Base) INT->PROD_FB Step 2: Nitrile Reduction Reagents: H₂, Raney Nickel Solvent: Methanol, NH₃ PROD_HCL 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl (Final Product) PROD_FB->PROD_HCL Step 3: Salt Formation Reagent: HCl in Ethanol

Caption: Overall reaction pathway for the synthesis of the target compound.

Strategic Considerations:

  • Step 1 (Cyanohydrin Formation): The synthesis commences with the nucleophilic addition of a cyanide anion to the carbonyl of 1-methyl-4-piperidone. This reaction directly and efficiently installs both the required hydroxyl group and the nitrile precursor to the aminomethyl group at the C4 position. Using an in-situ generation of hydrocyanic acid (HCN) from potassium cyanide and a weak acid like acetic acid is a classic, cost-effective method. The choice of a biphasic solvent system can facilitate product isolation.

  • Step 2 (Nitrile Reduction): The reduction of the nitrile to a primary amine is the critical subsequent step. Catalytic hydrogenation using Raney Nickel is selected for this protocol. This method is often preferred over metal hydride reagents (like LiAlH₄) due to its operational simplicity, milder reaction conditions, and superior safety profile, which are advantageous for scalability. The addition of ammonia to the reaction medium is a standard practice to suppress the formation of secondary amine byproducts.

  • Step 3 (Salt Formation): The final free base is an oil or low-melting solid that can be difficult to handle and purify. Conversion to the hydrochloride salt is achieved by treating a solution of the amine with hydrochloric acid. This process typically induces crystallization, yielding a stable, solid product that is easily isolated by filtration and suitable for long-term storage.[1]

Detailed Experimental Protocols

3.1. Materials and Instrumentation

Reagents & Solvents Grade Supplier
1-Methyl-4-piperidone≥98%Standard supplier
Potassium Cyanide (KCN)≥97%Standard supplier
Glacial Acetic AcidACS GradeStandard supplier
Dichloromethane (DCM)ACS GradeStandard supplier
Raney® Nickel (slurry in water)Activated catalystStandard supplier
Methanol (MeOH)AnhydrousStandard supplier
Ammonia (7N solution in MeOH)Reagent GradeStandard supplier
Hydrochloric Acid (in Ethanol)1.25 MStandard supplier
Diatomaceous Earth (Celite®)N/AStandard supplier
Anhydrous Sodium SulfateACS GradeStandard supplier

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, hydrogenation apparatus (e.g., Parr shaker), Büchner funnel, and analytical instruments (NMR, FT-IR, LC-MS).

3.2. Step 1: Synthesis of 4-Cyano-1-methylpiperidin-4-ol

EXTREME CAUTION: This procedure involves the use of potassium cyanide and the in-situ generation of highly toxic hydrogen cyanide (HCN) gas. This entire operation must be performed in a certified, high-flow chemical fume hood. All personnel must be fully trained in cyanide handling protocols and have an emergency cyanide poisoning antidote kit readily available. All glassware and waste must be quenched with bleach or hydrogen peroxide solution before disposal.

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-4-piperidone (22.6 g, 0.2 mol) in dichloromethane (100 mL).

  • Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide (14.3 g, 0.22 mol, 1.1 eq) in deionized water (50 mL).

  • Addition: Cool the flask containing the piperidone solution to 0-5 °C using an ice-water bath. To this, add the aqueous KCN solution.

  • Acidification: Slowly add glacial acetic acid (13.2 g, 0.22 mol, 1.1 eq) dropwise to the vigorously stirred biphasic mixture over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 4-cyano-1-methylpiperidin-4-ol as a white to off-white solid. The crude product is often of sufficient purity for the next step.

3.3. Step 2: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

SAFETY WARNING: Raney Nickel is pyrophoric when dry and must be handled as a slurry. Hydrogen gas is highly flammable and explosive. Ensure the hydrogenation apparatus is properly set up and purged with an inert gas (nitrogen or argon) before introducing hydrogen.

  • Catalyst Preparation: In a suitable high-pressure hydrogenation vessel (e.g., a Parr bottle), carefully add Raney Nickel (approx. 4.5 g, 20 wt% of the nitrile) as a slurry in water. Decant the water and wash the catalyst with anhydrous methanol (3 x 20 mL).

  • Reaction Mixture: Dissolve the crude 4-cyano-1-methylpiperidin-4-ol (approx. 0.2 mol) from the previous step in 200 mL of 7N ammoniacal methanol.

  • Hydrogenation: Carefully transfer this solution to the hydrogenation vessel containing the catalyst.

  • Reaction Conditions: Seal the vessel, purge the system with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the reaction to 40-50 °C and agitate vigorously.

  • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. The typical reaction time is 6-12 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water. Wash the filter cake with additional methanol (2 x 30 mL).

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to afford the crude 4-(aminomethyl)-1-methylpiperidin-4-ol free base, typically as a viscous oil.

3.4. Step 3: Formation and Isolation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude free base from the previous step in 100 mL of anhydrous ethanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a 1.25 M solution of HCl in ethanol until the pH of the solution is acidic (pH 1-2, check with moist pH paper).

  • Crystallization: A white precipitate should form upon addition of the acid. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Drying: Wash the filter cake with a small amount of cold ethanol and then with diethyl ether. Dry the product in a vacuum oven at 40-50 °C to a constant weight.

Analytical Characterization

Parameter Expected Outcome
Appearance White to off-white crystalline solid
Purity (HPLC) ≥95%
Molecular Formula C₇H₁₇ClN₂O
Molecular Weight 180.68 g/mol
¹H NMR Consistent with the structure; expect signals for the N-methyl group, the piperidine ring protons (often complex multiplets), and the aminomethyl protons.
¹³C NMR Expect 6 distinct carbon signals (one CH₃, four CH₂, one quaternary C-O).
Mass Spec (ESI+) [M+H]⁺ for the free base at m/z = 145.13
FT-IR (KBr) Broad O-H and N-H stretching bands (3400-3200 cm⁻¹), C-H stretching (~2900 cm⁻¹), N-H bending (~1600 cm⁻¹), and C-O stretching (~1050 cm⁻¹).

Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Salt Formation s1_1 Dissolve 1-methyl-4-piperidone in DCM s1_2 Prepare aqueous KCN solution s1_1->s1_2 s1_3 Combine and cool to 0°C s1_2->s1_3 s1_4 Add Acetic Acid dropwise s1_3->s1_4 s1_5 React at RT for 12-16h s1_4->s1_5 s1_6 Work-up: Separate layers, extract, dry, concentrate s1_5->s1_6 s2_1 Prepare Raney Ni catalyst in Parr vessel s1_6->s2_1 Crude Intermediate s2_2 Dissolve cyanohydrin in ammoniacal MeOH s2_1->s2_2 s2_3 Charge vessel and purge with N₂ s2_2->s2_3 s2_4 Hydrogenate at 50 psi H₂ and 45°C s2_3->s2_4 s2_5 Filter catalyst through Celite® s2_4->s2_5 s2_6 Concentrate filtrate to obtain free base s2_5->s2_6 s3_1 Dissolve free base in Ethanol s2_6->s3_1 Crude Free Base s3_2 Cool to 0°C and add HCl/Ethanol to pH 1-2 s3_1->s3_2 s3_3 Stir slurry at 0°C for 1h s3_2->s3_3 s3_4 Filter and wash solid s3_3->s3_4 s3_5 Dry product under vacuum s3_4->s3_5 Final Final s3_5->Final Final Product

Caption: Step-by-step experimental workflow from starting material to final product.

References

  • Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.
  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. J. Serb. Chem. Soc. 67(12) 793–802 (2002). [Link]

  • TRIMETHYLSILYL CYANIDE. Organic Syntheses, Coll. Vol. 7, p.517 (1990); Vol. 60, p.126 (1981). [Link]

Sources

Protocol for N-methylation of 4-aminomethyl-4-hydroxypiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for the Selective N-methylation of 4-aminomethyl-4-hydroxypiperidine

Introduction: The Significance of N-Methylated Piperidines in Medicinal Chemistry

The piperidine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged structure in drug design. N-methylation of piperidine derivatives can profoundly influence their pharmacological properties, including potency, selectivity, metabolic stability, and bioavailability. The introduction of a methyl group on the nitrogen atom can alter the molecule's pKa, lipophilicity, and steric profile, thereby fine-tuning its interaction with biological targets. Consequently, robust and selective N-methylation protocols are of paramount importance to researchers in medicinal chemistry and drug development.

This application note provides a detailed, field-proven protocol for the selective N-methylation of the primary amino group of 4-aminomethyl-4-hydroxypiperidine. This particular substrate presents a common challenge in synthetic chemistry: the presence of multiple nucleophilic sites, namely a primary amine and a tertiary alcohol. The described method, a modified Eschweiler-Clarke reaction, offers a reliable and efficient solution for the selective methylation of the primary amine, yielding 4-hydroxypiperidin-4-yl-N-methylmethanamine, a valuable building block for further chemical elaboration.

Reaction Scheme

Caption: Overall reaction for the N-methylation of 4-aminomethyl-4-hydroxypiperidine.

Experimental Protocol: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. It utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. A key advantage of this reaction is that it typically avoids over-alkylation to form quaternary ammonium salts.[1][2]

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-aminomethyl-4-hydroxypiperidine≥98%Commercially AvailableStore in a desiccator.
Formaldehyde solution37% in H₂OACS Reagent
Formic acid≥95%ACS ReagentCorrosive. Handle with care.
Dichloromethane (DCM)HPLC GradeFor extraction.
Sodium hydroxide (NaOH)PelletsACS ReagentFor basification.
Anhydrous sodium sulfate (Na₂SO₄)GranularACS ReagentFor drying.
Methanol (MeOH)HPLC GradeFor purification.
Diethyl etherACS ReagentFor precipitation/crystallization.
Round-bottom flask250 mL
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel500 mL
Rotary evaporator
pH paper or pH meter
Standard laboratory glassware
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (69.3 mmol) of 4-aminomethyl-4-hydroxypiperidine in 50 mL of deionized water.

    • Expert Insight: The use of water as a solvent is crucial for the initial steps of the Eschweiler-Clarke reaction, facilitating the formation of the iminium ion intermediate.

  • Addition of Reagents: To the stirred solution, add 21.2 mL (277 mmol, 4.0 eq) of 37% aqueous formaldehyde, followed by the slow, dropwise addition of 13.1 mL (347 mmol, 5.0 eq) of formic acid. The addition of formic acid is exothermic and may cause the solution to warm.

    • Causality: An excess of both formaldehyde and formic acid is used to drive the reaction to completion and ensure complete dimethylation of the primary amine.[1][2] Formic acid protonates the intermediate iminium ion, which is then reduced by another molecule of formic acid (or formate).[1]

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Self-Validation: Monitor the disappearance of the starting material. A typical TLC mobile phase would be DCM:MeOH with a small amount of ammonium hydroxide (e.g., 90:9:1) to prevent streaking of the polar amines.

  • Work-up - Basification: After the reaction is complete, cool the mixture to room temperature. Carefully add 50 mL of deionized water. In a fume hood, slowly and cautiously basify the reaction mixture to a pH of >12 by the portion-wise addition of solid sodium hydroxide pellets. This step is highly exothermic and will generate carbon dioxide gas, causing frothing.

    • Trustworthiness: The strong basification is necessary to deprotonate the product amine and any remaining formic acid, rendering the product extractable into an organic solvent.

  • Extraction: Transfer the basic aqueous solution to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 100 mL). Combine the organic layers.

    • Expert Insight: Dichloromethane is an effective solvent for extracting the moderately polar product. Multiple extractions ensure a high recovery yield.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate for at least 30 minutes. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or a waxy solid.

Purification

The crude product can be purified by one of the following methods, depending on the scale and desired purity:

  • Crystallization/Precipitation: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool to room temperature, and then place it in an ice bath or refrigerator to induce crystallization. If the product does not crystallize readily, the addition of diethyl ether can promote precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Column Chromatography: For smaller scales or to achieve very high purity, column chromatography on silica gel can be employed. However, due to the polar and basic nature of the product, a modified mobile phase is required to prevent streaking and ensure good separation. A typical eluent system would be a gradient of methanol in dichloromethane, with the addition of a small amount of a volatile base like triethylamine or ammonium hydroxide (e.g., 0.5-2%) to the mobile phase.[3]

    • Expert Insight: The basic additive in the eluent deactivates the acidic silanol groups on the silica gel, preventing strong adsorption of the basic amine product.[3]

Reaction Mechanism and Workflow Visualization

Mechanism of the Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.[1][2]

  • Iminium Ion Formation: The primary amine first reacts with formaldehyde to form a hemiaminal intermediate, which then dehydrates to form an iminium ion.

  • Hydride Transfer: A molecule of formic acid (or its conjugate base, formate) then acts as a hydride donor, reducing the iminium ion to a secondary amine. Carbon dioxide is released in this step, which helps to drive the reaction forward.

  • Second Methylation: The resulting secondary amine can then react with a second molecule of formaldehyde to form a new iminium ion, which is subsequently reduced by formic acid to yield the final tertiary amine.

Eschweiler_Clarke_Mechanism cluster_step1 Step 1: First Methylation cluster_step2 Step 2: Second Methylation PrimaryAmine Primary Amine (R-NH2) Hemiaminal1 Hemiaminal Intermediate PrimaryAmine->Hemiaminal1 + HCHO Formaldehyde1 Formaldehyde (HCHO) IminiumIon1 Iminium Ion (R-N+=CH2) Hemiaminal1->IminiumIon1 - H2O SecondaryAmine Secondary Amine (R-NHCH3) IminiumIon1->SecondaryAmine + HCOOH FormicAcid1 Formic Acid (HCOOH) CO2_1 CO2 SecondaryAmine2 Secondary Amine (R-NHCH3) Hemiaminal2 Hemiaminal Intermediate SecondaryAmine2->Hemiaminal2 + HCHO Formaldehyde2 Formaldehyde (HCHO) IminiumIon2 Iminium Ion (R-N+(CH3)=CH2) Hemiaminal2->IminiumIon2 - H2O TertiaryAmine Tertiary Amine (R-N(CH3)2) IminiumIon2->TertiaryAmine + HCOOH FormicAcid2 Formic Acid (HCOOH) CO2_2 CO2

Caption: Mechanism of the Eschweiler-Clarke reaction for a primary amine.

Experimental Workflow Diagram

Experimental_Workflow Start Dissolve Starting Material in Water AddReagents Add Formaldehyde and Formic Acid Start->AddReagents Reflux Heat to Reflux (8-12 hours) AddReagents->Reflux Cool Cool to Room Temperature Reflux->Cool Basify Basify with NaOH (pH > 12) Cool->Basify Extract Extract with Dichloromethane Basify->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Crystallization or Chromatography Concentrate->Purify Characterize Characterize Final Product Purify->Characterize

Caption: Step-by-step experimental workflow for the N-methylation.

Characterization of the Final Product

The identity and purity of the synthesized 4-hydroxypiperidin-4-yl-N-methylmethanamine should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of a singlet corresponding to the N-methyl protons, typically in the range of 2.2-2.6 ppm.[4] The other protons of the piperidine ring and the methylene bridge will also show characteristic signals.
¹³C NMR Appearance of a signal for the N-methyl carbon, typically in the range of 35-45 ppm. The carbons adjacent to the nitrogen will also be shifted.
Mass Spec. The mass spectrum should show the molecular ion peak corresponding to the mass of the product (C₇H₁₆N₂O, MW = 144.22 g/mol ). The nitrogen rule states that a compound with an even number of nitrogen atoms will have an even-numbered molecular weight.[5]
FT-IR Disappearance of the N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and the appearance of C-H stretching of the N-methyl group. The broad O-H stretch will remain.

Troubleshooting and Expert Recommendations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the equivalents of formaldehyde and formic acid. Ensure the reaction temperature is maintained at reflux.

  • Low Yield: Low yields can result from incomplete extraction. Ensure the aqueous layer is thoroughly basic (pH > 12) before extraction. Perform multiple extractions with dichloromethane.

  • Purification Difficulties: If the product is difficult to crystallize, column chromatography is the recommended alternative. Ensure the use of a base-deactivated mobile phase to obtain a clean separation. For highly polar amines that are difficult to purify, conversion to their hydrochloride salt by treatment with HCl in a suitable solvent (like ether or isopropanol) can facilitate precipitation and purification. The free base can then be regenerated by treatment with a base.

Conclusion

This application note provides a comprehensive and reliable protocol for the selective N-methylation of 4-aminomethyl-4-hydroxypiperidine using the Eschweiler-Clarke reaction. The detailed step-by-step procedure, coupled with expert insights and troubleshooting tips, is designed to enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development. The provided mechanistic explanation and workflow diagrams offer a clear understanding of the chemical transformation and the experimental process.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Spectroscopy of Amines. Chemistry LibreTexts. [Link]

  • Is there an easy way to purify organic amines?. Biotage. [Link]

  • Mass Spectrometry: Amine Fragmentation. JoVE. [Link]

  • Mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for... Doc Brown's Chemistry. [Link]

Sources

The Versatile Intermediate: Application Notes and Protocols for 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride in Spirocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Scaffold for Complexity

In the landscape of modern medicinal chemistry, the piperidine moiety remains a cornerstone of drug design, valued for its favorable pharmacokinetic properties and its ability to confer three-dimensional complexity to small molecules. Within this privileged class of heterocycles, 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride emerges as a highly versatile and strategic chemical intermediate. Its unique trifunctional nature, featuring a primary amine, a tertiary amine, and a tertiary alcohol, all anchored to a piperidine ring, offers a rich platform for the synthesis of diverse and complex molecular architectures, particularly spirocyclic compounds.

This guide provides an in-depth exploration of the utility of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride as a precursor for the synthesis of novel spirocyclic scaffolds. We will delve into the chemical logic behind its application, provide detailed, field-proven protocols for its conversion into valuable downstream products, and offer insights into the causality of experimental choices.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
Molecular Formula C₇H₁₇ClN₂ON/A
Molecular Weight 180.68 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and polar protic solventsGeneral knowledge

Safety and Handling:

  • Hazard Statements: Based on analogous compounds, it should be treated as a substance that may cause skin irritation, serious eye damage, and respiratory irritation.

  • Precautionary Measures:

    • Always handle in a well-ventilated area, preferably in a fume hood.[1][2]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly sealed.[1]

Application in Spirocyclic Synthesis: The Intramolecular Cyclization Pathway

A primary application of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride lies in its ability to undergo intramolecular cyclization to form spirocyclic systems. The proximate arrangement of the primary amine and the tertiary alcohol allows for the formation of a new heterocyclic ring fused at the C4 position of the piperidine core. This strategy is particularly valuable for the synthesis of 1-oxa-2,8-diazaspiro[4.5]decane and related scaffolds, which are of significant interest in drug discovery.[4][5]

The following protocol details the synthesis of 8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one, a spirocyclic urea, via a phosgene-mediated intramolecular cyclization.

Protocol 1: Synthesis of 8-Methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one

This protocol outlines a two-step, one-pot procedure for the conversion of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride to the corresponding spirocyclic urea. The reaction proceeds through the in-situ formation of an isocyanate intermediate followed by intramolecular cyclization. Phosgene is a highly toxic gas; therefore, the use of a phosgene equivalent such as triphosgene is a safer and more common laboratory practice.[6]

Reaction Scheme:

G start 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride intermediate Isocyanate Intermediate start->intermediate Triphosgene, Base (e.g., Triethylamine) Dichloromethane, 0 °C to rt product 8-Methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one intermediate->product Intramolecular Cyclization (Spontaneous)

Caption: Synthesis of a Spirocyclic Urea

Materials:

  • 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

  • Triphosgene

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen for inert atmosphere

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) apparatus

Experimental Procedure:

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inert gas inlet, add 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride (1.0 eq).

    • Suspend the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the suspension to 0 °C using an ice bath.

  • Basification and Phosgenation:

    • Slowly add triethylamine (2.2 eq) to the suspension to neutralize the hydrochloride salt and liberate the free base. Stir for 15-20 minutes at 0 °C.

    • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

    • Add the triphosgene solution dropwise to the reaction mixture via the dropping funnel over a period of 30-45 minutes, maintaining the temperature at 0 °C. Caution: The reaction of triphosgene with the amine is exothermic.

  • Reaction Progression and Monitoring:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by TLC (e.g., using a mobile phase of DCM/Methanol 9:1) or LC-MS. The disappearance of the starting material and the formation of a new, less polar spot indicates product formation.

  • Work-up and Isolation:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of DCM/Methanol as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may yield the pure product.

Causality and Experimental Insights:

  • Choice of Phosgene Equivalent: Triphosgene is a solid and therefore safer to handle than gaseous phosgene. It generates phosgene in situ.[6]

  • Stoichiometry of Base: An excess of triethylamine is used to not only neutralize the hydrochloride salt of the starting material but also to scavenge the HCl generated during the formation of the carbamoyl chloride and the subsequent cyclization.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermic reaction between the amine and the phosgene equivalent, minimizing the formation of side products.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent the reaction of triphosgene with atmospheric moisture.

Application in the Synthesis of Substituted Spiro-amines

The primary amine of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride can also serve as a nucleophile in various other transformations, leading to a diverse range of spirocyclic compounds. For example, reaction with suitable dielectrophiles can lead to the formation of different heterocyclic rings at the spiro center.

Workflow for the Synthesis of Spirocyclic Compounds

G start 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride free_base Free Base Generation (Base Treatment) start->free_base reaction Reaction with Electrophile free_base->reaction product Target Spirocyclic Compound reaction->product purification Purification (Chromatography/Recrystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General Workflow for Spirocycle Synthesis

Conclusion

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a valuable and versatile intermediate for the synthesis of complex, spirocyclic molecules of pharmaceutical interest. Its unique structural features allow for efficient intramolecular cyclization reactions to construct novel heterocyclic systems. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors, paving the way for the discovery of new therapeutic agents.

References

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • WO2007057775A1 - Spiropiperidine derivatives. (n.d.). Google Patents.
  • WO2006084940A1 - Process for producing [1,4'] bipiperidinyl-1'-carbonyl chloride or hydrochloride thereof. (n.d.). Google Patents.
  • MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3539. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]

  • CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (n.d.). Google Patents.
  • US5041549A - Heterocyclic spiro compounds and methods for preparing the same. (n.d.). Google Patents.
  • CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(15), 115560. Retrieved from [Link]

  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6543. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Sfera - Unife. (2025). triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Retrieved from [Link]

  • WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists. (n.d.). Google Patents.
  • US6022993A - Phosgene manufacturing process. (n.d.). Google Patents.
  • ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Retrieved from [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(16), 3079-3092. Retrieved from [Link]

  • EP0311313A2 - Heterocyclic spiro compounds and their preparation. (n.d.). Google Patents.

Sources

Derivatization of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride for bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Derivatization of 4-(Aminomethyl)-1-methylpiperidin-4-ol for Enhanced Bioassay Performance

Introduction: The Rationale for Derivatization

4-(Aminomethyl)-1-methylpiperidin-4-ol is a bifunctional small molecule containing a tertiary amine within the piperidine ring, a hydroxyl group, and a primary aminomethyl group. The primary amine is the key functional handle for covalent modification. In its common hydrochloride salt form, this primary amine is protonated, rendering it stable but non-nucleophilic.

For quantitative bioassays, such as pharmacokinetic (PK) studies, cell-based assays, or binding analyses, direct detection of this molecule is often impractical due to its low UV absorbance and lack of native fluorescence. Chemical derivatization addresses this limitation by covalently attaching a reporter tag—a group with specific, easily detectable properties—to the primary amine. This process not only enables detection but can significantly enhance assay sensitivity and specificity.

The core objectives of derivatizing this molecule are:

  • To introduce a detectable moiety: Attaching a fluorophore or chromophore for optical detection methods.

  • To improve analytical properties: Modifying the molecule to enhance ionization in mass spectrometry or improve separation in chromatography[1].

  • To enable conjugation: Linking the molecule to larger biomolecules like proteins or peptides for use in immunoassays or other bioconjugate applications[2][3].

This guide focuses on derivatization for fluorescence-based quantification, a widely used and highly sensitive bioanalytical technique.

Foundational Chemistry: Activating the Primary Amine

The starting material, 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, requires neutralization before it can react with electrophilic derivatizing agents. The primary amine (R-CH₂-NH₂), in its hydrochloride salt form (R-CH₂-NH₃⁺Cl⁻), is not nucleophilic. The reaction requires a basic environment (typically pH 7.5-9.0) to deprotonate the ammonium group, liberating the lone pair of electrons on the nitrogen and rendering it reactive.

G cluster_0 Activation of Primary Amine Start 4-(Aminomethyl)-1-methylpiperidin-4-ol • HCl (Amine is Protonated, R-NH₃⁺) Base Addition of Basic Buffer (e.g., Borate, Bicarbonate, pH > 8.0) Start->Base Neutralization Active Deprotonated Primary Amine (Nucleophilic, R-NH₂) Base->Active Deprotonation

Caption: Amine deprotonation workflow.

The choice of buffer is critical; buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for the derivatizing reagent, leading to inaccurate results and high background signals. Suitable buffers include phosphate, borate, or bicarbonate buffers.

Derivatization Strategies and Protocols

We detail two highly reliable methods for fluorescent labeling of 4-(Aminomethyl)-1-methylpiperidin-4-ol. The choice between them depends on factors like desired sensitivity, sample matrix, and available instrumentation.

Strategy 1: Amine-Reactive Labeling with NHS Esters

N-Hydroxysuccinimide (NHS) esters are one of the most common reagents for modifying primary amines. The reaction proceeds via nucleophilic acyl substitution, where the deprotonated primary amine attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a highly stable amide bond.[4][5]

G cluster_reaction Reaction at pH 8.3-8.5 compound Molecule (R-NH₂) plus + compound->plus nhs_ester Fluorescent NHS Ester product Stable Fluorescent Conjugate (Amide Bond) nhs_ester->product plus->nhs_ester plus2 + byproduct NHS Byproduct

Caption: NHS ester reaction with a primary amine.

Protocol 3.1: Derivatization with a Fluorescent NHS Ester (e.g., Cy5 NHS Ester)

  • Principle: This protocol creates a stable, fluorescently-labeled version of the target molecule that can be purified and used as a standard for quantification in subsequent assays. The optimal pH of 8.3-8.5 is a compromise to ensure the amine is sufficiently deprotonated while minimizing the competing hydrolysis of the NHS ester reagent in the aqueous buffer.[4]

  • Materials & Reagents:

    • 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride

    • Fluorescent NHS Ester (e.g., Cy5 NHS Ester)

    • Reaction Buffer: 0.1 M Sodium bicarbonate, pH 8.3

    • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

    • Deionized water

    • Analytical balance, pH meter, vortex mixer

    • HPLC system for purification and analysis (optional, but recommended)

  • Step-by-Step Methodology:

    • Prepare Target Molecule Solution: Accurately weigh and dissolve 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride in the Reaction Buffer (0.1 M Sodium bicarbonate, pH 8.3) to a final concentration of 10 mM.

    • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the fluorescent NHS ester in a small volume of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). The NHS ester moiety readily hydrolyzes in the presence of moisture, so do not prepare stock solutions for long-term storage.

    • Initiate the Reaction: Add a 1.5 to 5-fold molar excess of the NHS ester stock solution to the target molecule solution. The optimal ratio may require empirical determination. Vortex gently to mix.

      • Causality Note: A molar excess of the NHS ester drives the reaction to completion, ensuring maximal labeling of the target molecule.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

    • Quench the Reaction: Add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.

      • Causality Note: The Tris buffer contains a primary amine that reacts with and consumes any remaining unreacted NHS ester, preventing non-specific labeling of other components in downstream applications.

    • Purification & Storage: The resulting fluorescently-labeled conjugate can be purified from excess dye and byproducts using reverse-phase HPLC. After purification, confirm the product identity via mass spectrometry. Store the purified conjugate at -20°C, protected from light.

Strategy 2: Fluorogenic Derivatization with Fluorescamine

Fluorescamine is a non-fluorescent reagent that reacts almost instantaneously with primary amines to form a stable, highly fluorescent pyrrolinone moiety.[6] This method is ideal for rapid, in-situ quantification of primary amines directly in a microplate format. Unreacted fluorescamine hydrolyzes quickly in aqueous solution to non-fluorescent products, minimizing background interference.[7]

Protocol 3.2: In-Situ Quantification with Fluorescamine

  • Principle: This assay measures the total primary amine concentration in a sample. It is a terminal assay where the fluorescence generated is directly proportional to the amount of the target molecule. The reaction is extremely fast, often complete within minutes.[6][8]

  • Materials & Reagents:

    • Samples containing 4-(Aminomethyl)-1-methylpiperidin-4-ol

    • Assay Buffer: 0.1 M Borate Buffer, pH 9.0

    • Fluorescamine Reagent: Prepare a 3 mg/mL solution of fluorescamine in anhydrous acetone or DMSO. This solution should be prepared fresh.[7][8]

    • Standard: A solution of known concentration of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride for generating a standard curve.

    • Black, clear-bottom 96-well microplates

    • Fluorescence microplate reader (Excitation ≈ 380-390 nm, Emission ≈ 470-475 nm)[9][10]

  • Step-by-Step Methodology:

    • Prepare Standards and Samples: Prepare a serial dilution of the 4-(Aminomethyl)-1-methylpiperidin-4-ol standard in the Assay Buffer directly in the wells of the 96-well plate. Add your unknown samples to other wells. The final volume should be consistent (e.g., 75 µL). Include buffer-only wells for a blank control.

    • Prepare Fluorescamine Working Solution: Prepare the 3 mg/mL fluorescamine solution in acetone or DMSO immediately prior to use.[8]

      • Causality Note: Fluorescamine must be dissolved in a water-miscible, non-hydroxylic (aprotic) solvent to prevent its rapid hydrolysis before it can react with the amine.[6]

    • Initiate Reaction: Using a multichannel pipette, rapidly add the Fluorescamine Reagent to all wells (e.g., 25 µL per well). It is recommended to add the reagent while the plate is on a shaker or to mix immediately after addition to ensure homogeneity.

    • Incubation: Incubate the plate at room temperature for 5 to 15 minutes, protected from light.[8][10]

    • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation set to ~380 nm and emission to ~470 nm.

    • Data Analysis: Subtract the average fluorescence of the blank wells from all standard and sample wells. Plot the fluorescence of the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of the target molecule in the unknown samples.

Data Summary and Method Comparison

The selection of a derivatization strategy should be guided by the specific requirements of the bioassay.

ParameterStrategy 1: NHS Ester LabelingStrategy 2: Fluorescamine Assay
Principle Forms a stable, pre-labeled conjugateIn-situ reaction forms a fluorescent product
Reaction Speed 1-2 hours< 1 minute (assay complete in ~15 min)
End Product Purified, stable fluorescent moleculeFluorescent moiety in a reaction mixture
Primary Use Case Creating standards, tracers for binding assays, conjugation to other biomoleculesRapid quantification of total primary amine in samples
Instrumentation HPLC (for purification), FluorometerFluorescence microplate reader
Key Advantage Produces a well-characterized, versatile reagentExtremely fast and simple for high-throughput screening
Consideration Requires post-reaction purificationMeasures all primary amines in the sample; potential for matrix interference

Troubleshooting

IssuePossible CauseSuggested Solution
Low/No Signal (Both Methods): Incorrect pH (amine is protonated); Inactive/hydrolyzed reagent.Verify buffer pH is in the recommended basic range (8.3-9.0). Prepare fresh derivatization reagent immediately before use.
(NHS Ester): Insufficient molar excess of NHS ester.Increase the molar ratio of NHS ester to the target molecule.
High Background (Both Methods): Contamination from amine-containing buffers (e.g., Tris).Ensure all buffers are amine-free. Use high-purity solvents.
(Fluorescamine): High concentration of other primary amines in the sample matrix.Consider a sample clean-up step (e.g., solid-phase extraction) prior to derivatization if the matrix is complex.
Poor Reproducibility (Fluorescamine): Inconsistent mixing or timing of reagent addition.Use a multichannel pipette and a plate shaker for uniform reagent addition and mixing. Standardize incubation time.
(NHS Ester): Variable hydrolysis of the NHS ester.Use anhydrous solvents and handle the solid reagent in a dry environment.

References

  • Waters Corporation. (n.d.). Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules.
  • Sigma-Aldrich. (n.d.). Derivatization and Separation of Aliphatic Amines.
  • BroadPharm. (2022). Protocol for PEG NHS Ester.
  • Thermo Fisher Scientific. (n.d.). Fluorescamine Protein Assay.
  • Bio-Synthesis, Inc. (n.d.). Small Molecule Drug Conjugation.
  • Jones, M. W., et al. (2017). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science.
  • Interchim. (n.d.). Fluorescamine.
  • ProFoldin. (n.d.). Primary Amine Assay.
  • Sigma-Aldrich. (n.d.). Fluorescamine Product Information.
  • Lorenzen, A., et al. (n.d.). Fluorimetric Quantitation of Protein using the Reactive Compound Fluorescamine. BioTek Instruments.
  • AAT Bioquest, Inc. (n.d.). Amplite™ Fluorimetric Fluorescamine Protein Quantitation Kit.
  • YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Testing of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride solutions. As a molecule featuring multiple reactive functional groups, a thorough understanding of its stability profile is critical for formulation development and regulatory compliance. This document offers field-proven insights, detailed protocols, and troubleshooting advice to ensure the integrity and accuracy of your stability studies.

Compound Profile

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a piperidine derivative characterized by a tertiary amine within the ring, a primary aminomethyl group, and a tertiary alcohol. These functional groups dictate its chemical reactivity and potential degradation pathways.

Chemical Structure

cluster_0 N1 N C2 CH₂ N1->C2 CH3 CH₃ N1->CH3 C3 CH₂ C2->C3 C4 C C3->C4 C5 CH₂ C4->C5 OH OH C4->OH CH2_sub H₂C C4->CH2_sub C6 CH₂ C5->C6 C6->N1 CH2NH2_group NH2 NH₂ CH2_sub->NH2 HCl_ion      • HCl

Caption: Chemical structure of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₁₆N₂O · HClInferred from base
Molecular Weight 180.67 g/mol Inferred from base
Appearance White to off-white solid (typical for similar compounds)N/A
Key Functional Groups Tertiary amine, primary amine, tertiary alcoholN/A
Salt Form HydrochlorideN/A

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-(Aminomethyl)-1-methylpiperidin-4-ol in solution?

A1: Given its structure, the primary sites for degradation are the two amine functionalities. The most probable degradation pathways include:

  • Oxidation: The tertiary amine in the piperidine ring is highly susceptible to oxidation, which can form an N-oxide derivative.[1] This is often a primary degradation route for such compounds under oxidative stress (e.g., exposure to hydrogen peroxide) or even long-term exposure to atmospheric oxygen.[1][2]

  • pH-Dependent Reactions: While the core structure is generally stable to hydrolysis, extreme pH conditions can catalyze degradation. The basicity of the amine groups makes the molecule's stability highly dependent on the solution's pH.[3][4]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate free-radical-mediated degradation pathways, as outlined in ICH guideline Q1B.[5][6]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To minimize degradation, stock solutions should be stored under refrigerated conditions (2-8 °C) and protected from light. The use of amber vials or wrapping containers in aluminum foil is a mandatory practice.[7] For long-term storage, freezing (-20 °C or lower) may be considered, but it is crucial to perform freeze-thaw stability studies to ensure the compound does not degrade or precipitate upon cycling.

Q3: Which analytical method is best suited for a stability-indicating assay?

A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the industry standard.[8][9] Key considerations for this specific molecule are:

  • Detection: The molecule lacks a strong chromophore, making UV detection at low wavelengths (e.g., 200-215 nm) necessary but potentially non-specific. Alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are highly recommended for better sensitivity and specificity.

  • Peak Shape: The basic amine groups can interact with residual silanol groups on standard silica-based C18 columns, leading to significant peak tailing.[10] Using a modern, high-purity, end-capped column or a column specifically designed for basic compounds is essential. Operating the mobile phase at a low pH (e.g., 2.5-3.5) helps by protonating the amines and suppressing silanol ionization.[11]

Q4: What are the standard stress conditions for a forced degradation study according to ICH guidelines?

A4: Forced degradation studies are performed to demonstrate the specificity of the analytical method and identify potential degradation products.[12] According to ICH guideline Q1A(R2), typical conditions include:[13][14]

  • Acid Hydrolysis: 0.1 M HCl at 60 °C

  • Base Hydrolysis: 0.1 M NaOH at 60 °C

  • Oxidation: 3% H₂O₂ at room temperature

  • Thermal Degradation: 80 °C (in solution and as solid)

  • Photostability: Exposure to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/m², as specified in ICH Q1B.[15][16][17] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation pathways are adequately stressed.[18]

Troubleshooting Guide

Q1: My chromatogram shows a broad, tailing peak for the parent compound. What is the cause and how can I fix it?

A1: This is a classic issue for basic compounds like yours.

  • Causality: The primary and tertiary amine groups in your molecule are basic. At mid-range pH, they can be protonated and interact ionically with deprotonated, acidic silanol groups on the surface of the HPLC column packing material. This secondary interaction mechanism, in addition to the primary reversed-phase retention, causes peak tailing.[10][19]

  • Solutions:

    • Lower Mobile Phase pH: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.5 using an acid like phosphoric acid or formic acid.[8] This protonates your analyte consistently and suppresses the ionization of the silanol groups, minimizing the unwanted secondary interactions.[11]

    • Use a Specialized Column: Switch to a column with advanced bonding and end-capping technology (often labeled for "basic compounds") or a hybrid-particle column. These columns have a much lower concentration of active silanol sites.[19]

    • Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can sometimes help shield the analyte from silanol interactions.[11]

Q2: I'm observing new, small peaks in my control sample that has been stored under recommended conditions (refrigerated, protected from light). What should I investigate?

A2: Unexpected peaks in a control sample suggest either contamination or slow degradation even under ideal storage.

  • Causality & Investigation Steps:

    • System Contamination: First, inject a blank (mobile phase) to ensure the peaks are not carryover from a previous injection or system contamination. If the peaks persist, clean the injector and autosampler.[20]

    • Solvent/Reagent Purity: Prepare a fresh solution using newly opened, HPLC-grade solvents and high-purity water. Impurities in solvents can cause artifact peaks.

    • Oxidative Degradation: The tertiary amine is susceptible to oxidation by dissolved oxygen in the solvent. Preparing solutions with freshly degassed solvents and minimizing headspace in the vial can mitigate this.

    • Confirm Degradation: If the above steps do not resolve the issue, the compound may be inherently unstable in that specific solvent system. Use LC-MS to obtain the mass of the new peaks to help identify them as potential N-oxides or other degradants.

Q3: My mass balance is below 95% after applying stress conditions, especially heat and light. Where could the missing analyte be?

A3: A poor mass balance indicates that not all degradation products are being detected and quantified by your analytical method.

  • Causality & Investigation Steps:

    • Non-Chromophoric Degradants: The degradation process may have destroyed the molecule's chromophore (if any), rendering the degradants "invisible" to the UV detector. Re-analyze the samples using a universal detector like CAD, ELSD, or MS.[21]

    • Highly Retained or Poorly Eluting Degradants: Some degradation products might be very polar and elute in the solvent front, or they could be very non-polar and strongly retained on the column, not eluting within the run time. Run a steep gradient up to 100% organic solvent to check for late-eluting peaks.

    • Formation of Volatiles: Thermal stress can sometimes lead to the formation of volatile degradants that are lost from the solution and therefore not injectable. This is less common for a salt form but possible. Headspace GC-MS could be used to investigate this possibility.

    • Adsorption: Degradation products may be adsorbing to the sample vial or container surfaces. Using silanized glass vials can sometimes help mitigate this issue.

Experimental Protocols & Workflows

Protocol: Stability-Indicating RP-HPLC Method Development

This protocol provides a starting point for developing a robust, self-validating analytical method.

  • Column Selection: Start with a modern, high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Rationale: The low pH buffer is critical for good peak shape of the basic analyte.[8][22]

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm (or CAD/ELSD/MS for better sensitivity).

    • Gradient: 5% B to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • System Suitability Testing (SST): Before each run, perform at least five replicate injections of a standard solution. The system is deemed suitable if:

    • Tailing Factor: < 1.5

    • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

    • Theoretical Plates (N): > 2000

Workflow: Forced Degradation Study

This workflow ensures a systematic approach to stress testing as mandated by ICH guidelines.[23]

G parent 4-(Aminomethyl)-1-methylpiperidin-4-ol (Parent Compound) n_oxide N-Oxide Derivative (Tertiary Amine Oxidation) parent->n_oxide Major Pathway dehydration Dehydration Product (Loss of Tertiary Alcohol) parent->dehydration Minor Pathway primary_ox Oxidative Deamination Product (Primary Amine Oxidation) parent->primary_ox Possible ring_open Ring-Opened Products (Severe Oxidation/Hydrolysis) parent->ring_open Possible stress_ox Oxidative Stress (e.g., H₂O₂) stress_ox->n_oxide stress_ox->primary_ox stress_acid_heat Acidic Stress / Heat stress_acid_heat->dehydration stress_severe Severe Stress stress_severe->ring_open

Sources

Technical Support Center: Purification of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride. This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.

Section 1: Understanding the Purification Challenge

Q1: What are the key chemical properties of 4-(aminomethyl)-1-methylpiperidin-4-ol that make its purification difficult?

A: The purification of this compound is inherently challenging due to a combination of three key structural features:

  • High Polarity: The molecule contains a primary amine, a tertiary amine, and a tertiary alcohol (hydroxyl group). These functional groups are highly polar and capable of hydrogen bonding, making the compound very soluble in polar solvents like water and alcohols, but poorly soluble in common, less-polar organic solvents used in extraction and chromatography.

  • Multiple Basic Centers: The presence of both a primary aminomethyl group and a tertiary N-methylpiperidine nitrogen means the molecule has two basic sites. These basic nitrogens will readily interact with acidic surfaces, most notably the silanol (Si-OH) groups on standard silica gel, which is the most common stationary phase for flash chromatography. This interaction leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound onto the column.[1][2]

  • Salt Form: The compound is typically synthesized and isolated as a hydrochloride salt (or dihydrochloride).[3] Salts have very low solubility in most organic solvents, making direct purification by conventional chromatography nearly impossible. The purification strategy almost always requires a preliminary step to convert the salt into its "free base" form.

Section 2: Initial Analysis and Strategy Selection

Before attempting purification, a clear strategy is essential. The choice of method depends on the physical state of your crude product and the nature of the impurities.

Purification_Strategy cluster_start Initial State cluster_prep Preparation cluster_methods Purification Methods cluster_chrom_options Chromatography Options cluster_final Final Product start Crude Product (Hydrochloride Salt) to_freebase Convert to Free Base (Aqueous NaOH/K2CO3, Extract with Organic Solvent) start->to_freebase If oil or recrystallization fails recrystallization Recrystallization start->recrystallization If solid chromatography Chromatography to_freebase->chromatography to_salt Convert back to HCl Salt (HCl in Ether/MeOH) recrystallization->to_salt final_product Pure Product (Characterize by NMR, LC-MS) recrystallization->final_product np_modified Modified Normal-Phase (Silica + Amine Additive) chromatography->np_modified Less Polar Impurities rp_hplc Reverse-Phase HPLC (C18 + Acidic Modifier) chromatography->rp_hplc Broad Polarity Range hilic HILIC chromatography->hilic Highly Polar Impurities np_modified->to_salt rp_hplc->to_salt hilic->to_salt to_salt->final_product

Caption: Purification Strategy Decision Tree.

Q2: How can I quickly assess the purity of my crude material and identify potential impurities?

A: A multi-technique approach is most effective for analyzing this polar, basic compound.

  • Thin-Layer Chromatography (TLC): Standard silica plates with eluents like Dichloromethane/Methanol (DCM/MeOH) will likely show your product streaking from the baseline. To get a clear spot, you must add a basic modifier to the mobile phase. A good starting system is DCM:MeOH:Triethylamine (TEA) in a 90:9:1 ratio . The TEA neutralizes the acidic silica, allowing for better spot development.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying impurities. Use a reverse-phase method (C18 column) with a water/acetonitrile or water/methanol gradient containing an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid protonates your amines, leading to sharper peaks.[1]

  • ¹H NMR Spectroscopy: A quick NMR of the crude product can reveal the presence of unreacted starting materials (e.g., 1-methyl-4-piperidone)[4] or residual solvents.

Table 1: Analytical Starting Points for Purity Assessment

Technique Stationary Phase Mobile Phase / Solvent Key Insight
TLC Silica Gel 60 F₂₅₄ 90:9:1 DCM / MeOH / Triethylamine Assess complexity, track reaction
LC-MS C18 Reverse Phase Water/Acetonitrile with 0.1% Formic Acid Identify impurities by mass

| ¹H NMR | DMSO-d₆ or D₂O | N/A | Quantify major impurities, check for solvents |

Section 3: Troubleshooting Purification Protocols

This section provides detailed, step-by-step solutions to common purification problems.

Q3: My crude hydrochloride salt is a solid. How do I purify it by recrystallization?

A: Recrystallization is the most efficient method if applicable. The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold, while the impurities remain in solution. Given the compound's high polarity, alcohol-based systems are a good starting point.[5]

Experimental Protocol: Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude material in 0.5 mL of various solvents (see Table 2) at room temperature and upon heating.

  • Dissolution: In an appropriately sized flask, add the minimum amount of the chosen hot solvent (or primary solvent) to completely dissolve the crude solid. Use a magnetic stirrer and a condenser.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Filter the hot solution through a pad of Celite® to remove the charcoal.

  • Crystallization:

    • Single Solvent: Remove the flask from heat and allow it to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or freezer.

    • Two-Solvent System: If using a solvent pair, dissolve the compound in the "good" solvent and then add the "poor" solvent dropwise at an elevated temperature until the solution becomes slightly cloudy (turbid). Add a few more drops of the "good" solvent to clarify, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

Table 2: Recommended Solvent Systems for Recrystallization

System Primary Solvent ("Good") Anti-Solvent ("Poor") Comments
System 1 Methanol Methyl tert-butyl ether (MTBE) Good for precipitating polar salts from a polar solution.
System 2 Ethanol Ethyl Acetate A classic combination for polar compounds.[6]
System 3 Isopropanol Toluene Offers different selectivity compared to other systems.

| System 4 | Water | Acetone or Isopropanol | Use if the compound is highly water-soluble and impurities are not. |

Q4: Recrystallization isn't working. How do I prepare my compound for chromatography?

A: You must convert the hydrochloride salt to its neutral, "free base" form. This makes it soluble in organic solvents and amenable to chromatography.

Experimental Protocol: Conversion to Free Base

  • Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) while stirring. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 10). Note: Avoid strong bases like NaOH if your molecule has base-sensitive functional groups.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., 3 x 50 mL for a 100 mL aqueous solution). Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol can be effective for extracting this polar compound.

  • Washing & Drying: Combine the organic extracts. Wash them once with brine (saturated NaCl solution) to aid in the removal of water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporator) to yield the crude free base, which is often an oil or waxy solid. The material is now ready for chromatography.

Q5: I'm using silica gel chromatography, but my compound is streaking severely. What's happening and how do I fix it?

A: The streaking (peak tailing) is a classic sign of a strong acid-base interaction between your basic amine compound and the acidic silanol groups on the silica surface. To prevent this, you must add a competing base to your mobile phase.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds, valued for its bifunctional nature containing both a tertiary alcohol and a primary amine within a piperidine scaffold.[1] Scaling up its synthesis from the lab to pilot or manufacturing scale presents unique challenges that require a robust and well-understood process. This guide provides practical, in-depth technical support for researchers, chemists, and process development professionals to navigate potential issues, troubleshoot effectively, and ensure a reproducible, high-yield synthesis.

Our approach is built on a validated two-step synthetic pathway starting from the readily available 1-methyl-4-piperidone. We will delve into the critical parameters of each step, offering explanations for procedural choices and solutions to common problems encountered during scale-up.

Recommended Synthetic Pathway: A Two-Step Approach

The most common and scalable route involves two key transformations: the addition of a cyanide source to 1-methyl-4-piperidone to form the cyanohydrin intermediate, followed by the reduction of the nitrile to the primary amine.

G A 1-Methyl-4-piperidone B Step 1: Cyanohydrin Formation A->B  NaCN or KCN, pH control C 4-Cyano-1-methylpiperidin-4-ol (Intermediate) B->C D Step 2: Nitrile Reduction C->D  H₂, Raney Ni or  LiAlH₄ E 4-(Aminomethyl)-1-methylpiperidin-4-ol (Free Base) D->E F Step 3: Salt Formation E->F  HCl in solvent G 4-(Aminomethyl)-1-methylpiperidin-4-ol HCl (Final Product) F->G

Part 1: Cyanohydrin Formation - Troubleshooting & FAQs

This initial step involves the nucleophilic addition of a cyanide ion to the carbonyl group of 1-methyl-4-piperidone. While seemingly straightforward, this equilibrium-driven reaction requires precise control to maximize yield and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls, and I observe low conversion of 1-methyl-4-piperidone. What are the likely causes?

A1: This is a common issue often linked to pH control.

  • Causality: The cyanohydrin formation is reversible and base-catalyzed. However, if the pH is too high, the cyanide ion (CN⁻) can be protonated to HCN, which is a volatile and less nucleophilic species. Conversely, if the pH is too acidic, the starting piperidone will be protonated on the nitrogen, deactivating the carbonyl group towards nucleophilic attack.

  • Troubleshooting Steps:

    • Monitor pH: The optimal pH for this reaction is typically in the range of 9-11. Use a calibrated pH meter for accurate in-process monitoring.

    • Slow Addition of Acid: A common procedure involves dissolving the cyanide salt (e.g., KCN or NaCN) in water with the piperidone and then slowly adding an acid (like acetic acid or HCl) to generate HCN in situ while maintaining the optimal pH. This keeps the concentration of free HCN low and drives the reaction forward.

    • Temperature: The reaction is exothermic. Running the reaction at a controlled, lower temperature (e.g., 0-10 °C) can help shift the equilibrium towards the product.

Q2: What are the primary safety concerns when handling cyanide on a large scale?

A2: Extreme caution is mandatory.

  • Acidification Hazard: The most significant danger is the release of highly toxic hydrogen cyanide (HCN) gas if the reaction mixture becomes too acidic (pH < 7).

  • Mitigation Strategies:

    • Dedicated Equipment & Ventilation: All work must be conducted in a well-ventilated fume hood or a contained reactor system.

    • Quenching Protocol: Before workup, any excess cyanide must be quenched. A common method is to add an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) to convert cyanide to the less toxic cyanate.

    • Personal Protective Equipment (PPE): Always use appropriate PPE, including cyanide-rated gloves, a lab coat, and splash goggles. Have a cyanide antidote kit available and ensure personnel are trained in its use.

Q3: I'm seeing an unexpected impurity in my crude product. What could it be?

A3: A likely impurity is the dimer or polymer of the starting material, formed via an aldol-type reaction, especially under strongly basic conditions.

  • Prevention: Maintain the pH in the recommended range. Avoid using strong bases like NaOH or KOH to adjust the pH, as they can promote self-condensation of the piperidone. A buffered system or the slow addition of a mild acid is preferable.

Part 2: Nitrile Reduction - Troubleshooting & FAQs

The reduction of the cyanohydrin intermediate to the primary amine is the most critical and often challenging step during scale-up. The choice of reducing agent has significant implications for safety, cost, impurity profile, and operational complexity.

G Start Start: 4-Cyano-1-methylpiperidin-4-ol Method_Choice Choose Reduction Method Start->Method_Choice H2 Catalytic Hydrogenation (e.g., Raney Nickel) Method_Choice->H2 Preferred for Scale-Up LAH Chemical Reduction (e.g., LiAlH₄) Method_Choice->LAH Lab/Small Scale H2_Pros Pros: - Cost-effective at scale - High atom economy - Easier workup H2->H2_Pros H2_Cons Cons: - Requires high-pressure equipment - Catalyst handling/filtration - Potential for side reactions (secondary amines) H2->H2_Cons LAH_Pros Pros: - High reactivity - Good for smaller scale - Lower pressure LAH->LAH_Pros LAH_Cons Cons: - Expensive - Hazardous (pyrophoric) - Difficult workup (emulsions) - Stoichiometric waste LAH->LAH_Cons

Frequently Asked Questions (FAQs)

Q1: Which reduction method is better for scaling up: catalytic hydrogenation or LiAlH₄?

A1: For large-scale production, catalytic hydrogenation is almost always preferred.

  • Expertise & Experience: While Lithium Aluminium Hydride (LiAlH₄) is a powerful and effective reducing agent, its handling difficulties, cost, and the large volume of waste generated from quenching make it unsuitable for large-scale campaigns.[2] Catalytic hydrogenation using hydrogen gas with a catalyst like Raney Nickel or a supported Palladium/Platinum catalyst is more economical, safer with the proper engineering controls (high-pressure reactors), and features a much simpler workup.[2]

  • Trustworthiness: The process is highly reproducible once parameters like pressure, temperature, catalyst loading, and solvent are optimized.

Q2: During my catalytic hydrogenation with Raney Nickel, I'm getting a significant amount of the secondary amine impurity. How can I prevent this?

A2: This is a classic problem in nitrile reduction. The formation of a secondary amine occurs when the initially formed primary amine attacks the intermediate imine, leading to a dimeric species that is then reduced.

  • Causality & Mechanism:

    • R-C≡N → [R-CH=NH] (Imine intermediate)

    • [R-CH=NH] + H₂N-CH₂-R (product) → Dimeric intermediate

    • Dimeric intermediate → (R-CH₂)₂NH (Secondary amine byproduct)

  • Troubleshooting & Prevention:

    • Ammonia Addition: The most effective solution is to conduct the hydrogenation in the presence of ammonia (typically as a solution in methanol or ethanol).[3] Ammonia competes with the primary amine product for reaction with the imine intermediate, shifting the equilibrium away from dimer formation.

    • Anhydrous Conditions: Ensure the reaction is run under anhydrous conditions, as water can affect catalyst activity.

    • Catalyst Loading: Use an appropriate catalyst loading. Too little catalyst can lead to long reaction times and more side products.

Q3: The workup after my LiAlH₄ reduction is forming a thick, unfilterable emulsion. What am I doing wrong?

A3: This is a very common issue with LiAlH₄ reductions due to the formation of gelatinous aluminum salts.

  • The Fieser Workup: Instead of adding water directly to quench the reaction (which causes the emulsion), use the Fieser method for a granular, easily filterable precipitate. For a reaction using 'X' grams of LiAlH₄:

    • Cool the reaction mixture to 0 °C.

    • Slowly and carefully add 'X' mL of water.

    • Add 'X' mL of 15% (w/v) aqueous NaOH.

    • Add '3X' mL of water.

    • Stir vigorously for 15-30 minutes. The mixture should form a granular white precipitate that can be easily removed by filtration.

Part 3: Salt Formation and Purification

The final step involves converting the free-base product into its hydrochloride salt to improve stability and handling properties. The choice of solvent and the method of HCl addition are critical for obtaining a crystalline, high-purity product.

Frequently Asked Questions (FAQs)

Q1: I'm trying to crystallize the hydrochloride salt, but it's "oiling out." How can I get a solid product?

A1: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is usually due to issues with solvent choice, supersaturation, or impurities.

  • Troubleshooting Steps:

    • Solvent System: The ideal solvent should dissolve the free base but be a poor solvent for the hydrochloride salt. Common choices include isopropanol (IPA), ethanol, or mixtures like IPA/MTBE or Ethanol/Ethyl Acetate.[4][5]

    • Temperature Control: Add the HCl solution at a slightly elevated temperature to maintain solubility, and then cool the solution slowly to induce crystallization. Rapid cooling often leads to oiling.

    • Seeding: If you have a small amount of crystalline product from a previous batch, add a seed crystal to the supersaturated solution to initiate controlled crystallization.

    • Purity: Ensure the free base is of high purity before salt formation. Oily impurities can inhibit crystallization. Consider a charcoal treatment or a quick filtration of the free base solution before adding HCl.

Q2: How do I determine the correct amount of HCl to add?

A2: The goal is to add one molar equivalent of HCl relative to your product.

  • Titration Method (Self-Validating): Before processing the entire batch, take a small, representative sample of your free base solution. Titrate it with a standardized HCl solution (e.g., 1M HCl in IPA) using an indicator or a pH meter to determine the exact amount needed.

  • Calculation Method: Calculate the moles of your product based on the theoretical yield from the limiting reagent. Use a commercially available, standardized HCl solution (e.g., 2M HCl in diethyl ether or IPA) and add the calculated volume slowly. It is often prudent to add slightly less than one equivalent (e.g., 0.98 eq) to avoid an overly acidic final product, which can be hygroscopic.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-Cyano-1-methylpiperidin-4-ol

  • To a jacketed reactor equipped with overhead stirring, a temperature probe, and a pH probe, charge 1-methyl-4-piperidone (1.0 eq) and water (5 vol).

  • Cool the solution to 5-10 °C.

  • Charge potassium cyanide (1.1 eq).

  • Slowly add glacial acetic acid (1.1 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 15 °C and the pH is maintained between 9.5 and 10.5.

  • Stir the reaction mixture at 10 °C for 4-6 hours.

  • Monitor reaction completion by HPLC or TLC.

  • Once complete, add sodium hypochlorite solution (15%) at < 20 °C to quench excess cyanide, ensuring the pH remains > 10.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 5 vol).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the intermediate as a crude solid.

Protocol 2: Catalytic Hydrogenation and Salt Formation

  • Charge a high-pressure hydrogenation vessel with 4-Cyano-1-methylpiperidin-4-ol (1.0 eq), methanol saturated with ammonia (10 vol), and water-wet Raney Nickel (5-10% w/w).

  • Seal the vessel, purge with nitrogen, and then purge with hydrogen.

  • Pressurize the vessel with hydrogen gas to 50-100 psi.

  • Heat the mixture to 40-50 °C and stir vigorously.

  • Monitor the reaction by observing hydrogen uptake and periodic HPLC analysis.

  • Upon completion (typically 8-12 hours), cool the vessel to room temperature and carefully vent the hydrogen.

  • Purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney Nickel can be pyrophoric; do not allow the filter cake to dry completely. Keep it wet with water or solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base.

  • Dissolve the crude oil in isopropanol (5 vol).

  • Slowly add a 2M solution of HCl in isopropanol (~1.0 eq) with stirring.

  • Cool the mixture to 0-5 °C and stir for 2-4 hours to complete crystallization.

  • Filter the solid product, wash with cold isopropanol, and dry under vacuum at 40-50 °C.

StepStarting MaterialKey ReagentsTypical YieldTypical Purity (HPLC)
1 1-Methyl-4-piperidoneKCN, Acetic Acid85-95%>95%
2 4-Cyano-1-methylpiperidin-4-olH₂, Raney Ni, NH₃80-90%>98%
3 Free BaseHCl in IPA90-98%>99.5%

References

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.
  • Google Patents. (n.d.). Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. Retrieved January 27, 2026, from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved January 27, 2026, from [Link]

  • Clark, J. (2015). Reducing nitriles to primary amines. Chemguide. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 1-Methylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). 1-glycinyl-4(methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
  • Study Mind. (n.d.). Amines - Nitriles (A-Level Chemistry). Retrieved January 27, 2026, from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Piperidine Building Blocks: A Comparative Analysis of 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from the desirable physicochemical properties it imparts, including improved solubility, metabolic stability, and the ability to project vectors in three-dimensional space to effectively probe biological targets.[3][4] This guide offers a comparative analysis of a unique and functionally rich building block, 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride , against other commonly employed piperidine synthons. Through an examination of their intrinsic properties and reactivity in key synthetic transformations, we aim to provide actionable insights for chemists engaged in the design and synthesis of next-generation therapeutics.

The Strategic Advantage of 4,4-Disubstitution: Introducing 4-(Aminomethyl)-1-methylpiperidin-4-ol

4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride stands out due to its unique 4,4-disubstituted pattern, incorporating a primary amine, a tertiary alcohol, and a tertiary piperidine nitrogen. This trifecta of functional groups offers a versatile platform for molecular elaboration and fine-tuning of drug-like properties.

  • Primary Amine (Aminomethyl group): Serves as a key handle for amide bond formation, sulfonylation, and reductive amination, allowing for the introduction of diverse substituents.

  • Tertiary Alcohol (Hydroxyl group): Can act as a hydrogen bond donor, influencing solubility and target engagement. Its presence can also mitigate the basicity of the nearby piperidine nitrogen and impact metabolic stability.[5]

  • Tertiary Piperidine Nitrogen (N-methyl group): The N-methylation caps a potential metabolic soft spot (N-dealkylation) and removes a hydrogen bond donor, which can influence membrane permeability and target interactions.[6] The tertiary nature of this amine also impacts its basicity and nucleophilicity.

This combination of features in a single, conformationally restricted scaffold provides medicinal chemists with a powerful tool to explore chemical space and optimize structure-activity relationships (SAR).

Comparative Analysis with Alternative Piperidine Building Blocks

The selection of a piperidine building block is a critical decision in the drug design process. Below, we compare 4-(aminomethyl)-1-methylpiperidin-4-ol hydrochloride to other commonly used piperidine synthons, highlighting key differences in their physicochemical properties and synthetic utility.

Physicochemical Property Comparison

The subtle structural variations among piperidine building blocks can lead to significant differences in their physicochemical properties, which in turn affect their pharmacokinetic and pharmacodynamic profiles.

Building BlockStructureMolecular Weight ( g/mol )Predicted pKa (Strongest Basic)Predicted clogPKey Features
4-(Aminomethyl)-1-methylpiperidin-4-ol 144.229.9 (piperidine N)-1.2Trifunctional: primary amine, tertiary alcohol, tertiary amine. Conformationally restricted.
4-(Aminomethyl)piperidine [7]114.1910.4 (piperidine N)-0.1Bifunctional: primary amine, secondary amine. Flexible N-H for further substitution.
1-Methyl-4-aminopiperidine [8][9]114.199.90.3Bifunctional: primary amine, tertiary amine. More lipophilic than the 4-aminomethyl analog.
4-Hydroxypiperidine 101.1510.1-0.4Bifunctional: secondary alcohol, secondary amine. Can act as H-bond donor and acceptor.

Predicted pKa and cLogP values are estimations from chemical software and can vary between different programs. The values presented here are for illustrative purposes.

The presence of the hydroxyl group in 4-(aminomethyl)-1-methylpiperidin-4-ol significantly increases its polarity (lower cLogP) compared to analogs lacking this feature. The N-methylation generally leads to a slight increase in lipophilicity and a decrease in the pKa of the piperidine nitrogen compared to the corresponding secondary amine.[6] These differences can have a profound impact on a molecule's solubility, membrane permeability, and potential for off-target interactions.

Performance in Key Synthetic Transformations

The utility of a building block is ultimately determined by its performance in common chemical reactions. Here, we provide an overview of the expected reactivity of 4-(aminomethyl)-1-methylpiperidin-4-ol in two fundamental transformations: amide bond formation and reductive amination.

Amide Bond Formation

The primary aminomethyl group of 4-(aminomethyl)-1-methylpiperidin-4-ol is a readily available nucleophile for amide bond formation.

G cluster_product Product Piperidine 4-(Aminomethyl)-1-methylpiperidin-4-ol AmideProduct Amide Product Piperidine->AmideProduct CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->AmideProduct CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->AmideProduct Base Base (e.g., DIPEA) Base->AmideProduct G cluster_product Product SecondaryAmine Secondary Amine Piperidine TertiaryAmineProduct Tertiary Amine Product SecondaryAmine->TertiaryAmineProduct AldehydeKetone Aldehyde or Ketone (R-CHO/R-CO-R') AldehydeKetone->TertiaryAmineProduct ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->TertiaryAmineProduct Acid Acid (optional) (e.g., Acetic Acid) Acid->TertiaryAmineProduct

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity with Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of the Piperidine Scaffold

To any researcher in drug development, the piperidine heterocycle is a familiar sight. This six-membered nitrogen-containing ring is a cornerstone of medicinal chemistry, celebrated for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] Its structural motif is embedded in a vast array of pharmaceuticals, from potent analgesics like fentanyl and pethidine to antipsychotics such as risperidone and haloperidol, and even common antihistamines.[2][3] This ubiquity, however, presents a significant analytical challenge: immunological cross-reactivity.

Antibodies, the workhorses of immunoassays, are prized for their specificity.[4][5] Yet, when the target is a small molecule (a hapten) featuring a common structural scaffold like piperidine, the risk of an antibody binding to unintended, structurally similar molecules increases dramatically.[6] This is not a trivial issue. In a diagnostic setting, cross-reactivity can lead to false-positive results, while in therapeutic antibody development, off-target binding can cause unforeseen side effects.[7]

This guide provides a framework for understanding, evaluating, and comparing antibody cross-reactivity with piperidine derivatives. We will move beyond simple protocol recitation to explain the causality behind experimental choices, empowering you to design robust, self-validating systems for your research.

The Immunological Basis of Piperidine Cross-Reactivity

An antibody recognizes a specific three-dimensional shape known as an epitope. For small molecules like piperidine derivatives, the entire molecule or a significant portion of it functions as the epitope. The inherent structural similarity among these compounds means they can often fit into the same antibody binding site, much like a master key can open several different but related locks.

Consider the 4-anilidopiperidine class of synthetic opioids. Fentanyl, the prototype of this class, and its numerous analogs share the same core structure.[8][9] Modifications often involve minor substitutions on the piperidine ring or the N-acyl group.[10] These slight changes can drastically alter pharmacological potency but may not be significant enough to prevent binding by an antibody raised against the core fentanyl structure. This leads to the high potential for cross-reactivity observed in many fentanyl immunoassays.[11][12]

cluster_Core Core Scaffold cluster_Derivatives Piperidine Derivatives Core Piperidine Ring Fentanyl Fentanyl (Analgesic) Core->Fentanyl Shared Moiety Leads to Potential Antibody Cross-Reactivity Risperidone Risperidone (Antipsychotic) Core->Risperidone Shared Moiety Leads to Potential Antibody Cross-Reactivity Loratadine Loratadine (Antihistamine) Core->Loratadine Shared Moiety Leads to Potential Antibody Cross-Reactivity

Caption: Structural relationship between the core piperidine scaffold and various drug classes.

Methodologies for Assessing Antibody Cross-Reactivity

A multi-tiered approach is essential for rigorously characterizing cross-reactivity. We begin with high-throughput screening assays to identify potential interactions and progress to high-resolution methods to quantify the binding kinetics. This workflow ensures both efficiency and accuracy.

Tier 1: Competitive ELISA for Initial Screening

The competitive enzyme-linked immunosorbent assay (ELISA) is the gold-standard for screening antibody cross-reactivity against small molecules.[13][14] In this format, the piperidine derivative of interest (the analyte) in a sample competes with a fixed amount of a labeled or coated derivative for binding to a limited number of antibody sites. A high degree of cross-reactivity from a related compound will result in a significant decrease in signal, as it effectively out-competes the labeled derivative.

Causality Behind the Method: This assay format is ideal for initial screening because it is sensitive, scalable, and directly measures the displacement of a known antigen, providing a clear indication of competitive binding.[15] The output, typically expressed as percent cross-reactivity relative to the primary target, allows for rapid ranking of off-target interactions.

  • Antigen Coating:

    • Dilute a piperidine-protein conjugate (e.g., Fentanyl-BSA) to 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Incubate overnight at 4°C.

    • Rationale: This step immobilizes the target antigen onto the solid phase, creating the foundation for the competitive binding reaction.[16]

  • Washing and Blocking:

    • Wash the plate 3 times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).

    • Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.

    • Incubate for 1-2 hours at room temperature (RT).

    • Rationale: Blocking is critical to reduce background noise by preventing the antibody from binding directly to the plastic surface of the well.[17]

  • Competitive Reaction:

    • Prepare serial dilutions of the primary target (standard curve) and the piperidine derivatives to be tested for cross-reactivity.

    • In a separate dilution plate, add 50 µL of each standard or test derivative dilution.

    • Add 50 µL of the primary antibody (at a pre-optimized concentration) to each well.

    • Incubate for 1 hour at RT to allow the antibody and free antigen to interact.

    • Rationale: This pre-incubation step is where the competition occurs. The amount of antibody that remains "free" is inversely proportional to the concentration of the piperidine derivative in the solution.

  • Transfer and Incubation:

    • Wash the coated and blocked assay plate 3 times with wash buffer.

    • Transfer 100 µL of the antibody/antigen mixtures from the dilution plate to the assay plate.

    • Incubate for 1 hour at RT.

    • Rationale: The "free" antibody from the previous step now binds to the coated antigen on the plate.

  • Detection:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of a species-specific, enzyme-conjugated secondary antibody (e.g., HRP-conjugated Goat Anti-Mouse IgG) diluted in blocking buffer.

    • Incubate for 1 hour at RT.[18]

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of substrate solution (e.g., TMB) and incubate in the dark until sufficient color develops (15-30 minutes).

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Calculate the concentration of the primary target that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity for each piperidine derivative using the formula: % Cross-Reactivity = (IC50 of Primary Target / IC50 of Test Derivative) x 100

Tier 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis

While ELISA provides a robust screening output, it is an endpoint measurement. Surface Plasmon Resonance (SPR) offers a significant advantage by providing real-time, label-free kinetic data, including the association rate (kₐ) and dissociation rate (kₑ).[19][20] This allows for a much more nuanced comparison of binding events. A cross-reacting compound might have a similar overall affinity (K₋) to the primary target but achieve it through a very different kinetic profile (e.g., fast on-rate/fast off-rate vs. slow on-rate/slow off-rate), which can have significant biological implications.

Causality Behind the Method: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[21] This allows for the direct measurement of binding kinetics, providing a deeper understanding of the interaction's stability and duration, which is crucial for predicting in vivo behavior.[22]

  • Antibody Immobilization:

    • Activate a sensor chip surface (e.g., a CM5 chip) with a pulse of EDC/NHS.

    • Inject the primary antibody (e.g., 10-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

    • Inject ethanolamine-HCl to deactivate any remaining active esters.

    • Rationale: Covalent amine coupling is a common and stable method to attach the antibody (the ligand) to the sensor surface for subsequent interaction analysis.

  • Kinetic Analysis:

    • Flow running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.

    • Inject a series of concentrations of the piperidine derivative (the analyte) in running buffer over the surface for a defined period (association phase).

    • Switch back to flowing running buffer to monitor the decay of the binding signal (dissociation phase).[20]

    • Rationale: Using a range of analyte concentrations allows for the global fitting of kinetic models to the binding data, yielding more accurate kₐ and kₑ values.

  • Regeneration:

    • Inject a pulse of a regeneration solution (e.g., glycine-HCl, pH 1.5) to remove the bound analyte without denaturing the immobilized antibody.

    • Allow the baseline to stabilize in running buffer before the next injection.

    • Rationale: A proper regeneration step is key to the reproducibility of SPR experiments, allowing multiple analytes to be tested on the same immobilized surface.

  • Data Analysis:

    • Reference-subtract the data from a control flow cell to correct for bulk refractive index changes.

    • Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋ = kₑ/kₐ).

cluster_workflow Cross-Reactivity Validation Workflow Start Select Primary Antibody and Panel of Piperidine Derivatives ELISA Tier 1: High-Throughput Screening (Competitive ELISA) Start->ELISA Decision Significant Cross-Reactivity Observed? ELISA->Decision SPR Tier 2: Kinetic Characterization (Surface Plasmon Resonance) Decision->SPR Yes Report Final Report: - % Cross-Reactivity - Binding Kinetics (ka, kd, KD) - Specificity Profile Decision->Report No LCMS Optional Tier 3: Confirmation (LC-MS/MS) SPR->LCMS SPR->Report LCMS->Report

Caption: A self-validating workflow for assessing antibody cross-reactivity.

Comparative Data Analysis: A Fentanyl Immunoassay Case Study

To illustrate these principles, let's compare the performance of commercially available fentanyl immunoassays against a panel of structurally related fentanyl analogs, which are all piperidine derivatives. The data below is a synthesized representation based on published findings.[11][23]

Compound Core Modification Immunoassay Kit A (% Cross-Reactivity)Immunoassay Kit B (% Cross-Reactivity)
Fentanyl (Primary Target) 100% 100%
AcetylfentanylN-acyl substitution99%[23]85%
ButyrylfentanylN-acyl substitution>50%[11]60%
FuranylfentanylN-acyl substitution20%[23]45%
CarfentanilPiperidine ester<0.1% (Not Detected)[11][23]<0.1% (Not Detected)
3-MethylfentanylPiperidine ring mod.Poorly Detected[11][12]Poorly Detected
RisperidoneUnrelated PiperidineNot DetectedNot Detected

Analysis of the Data:

  • High Cross-Reactivity with N-acyl Analogs: Both kits show significant cross-reactivity with analogs that have modifications on the N-acyl group (e.g., Acetylfentanyl, Butyrylfentanyl). This suggests the antibody's binding pocket is more tolerant of changes in this region.

  • Poor Recognition of Ring Modifications: The addition of a methyl group to the piperidine ring (3-Methylfentanyl) or a bulky ester (Carfentanil) severely diminishes antibody recognition. This indicates that the anilide and piperidine parts of the fentanyl molecule are particularly important for antibody recognition.[11]

  • Specificity Varies Between Kits: Kit A shows lower cross-reactivity to Furanylfentanyl compared to Kit B, highlighting that even antibodies raised against the same target can have different specificity profiles. This underscores the critical need for in-house validation.[24][25]

Best Practices and Final Recommendations

  • Define Your Needs: The acceptable level of cross-reactivity is application-dependent. A forensic toxicology screen may benefit from a broadly cross-reactive antibody to detect multiple analogs, whereas a clinical assay for a specific therapeutic drug requires exquisite specificity.[26]

  • Validate for Your Application: Never assume a manufacturer's validation data is sufficient for your specific experimental conditions, sample matrix, or species.[24][25]

  • Test Relevant Compounds: Your cross-reactivity panel should include not only known analogs but also metabolites and any co-administered drugs that share the piperidine scaffold.[26]

  • Embrace Orthogonal Methods: When specificity is paramount, confirm positive immunoassay results with a structurally-based method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which provides definitive molecular identification.[27]

  • Understand Kinetic Data: For therapeutic antibody development, SPR or a similar kinetic analysis is not optional. It is essential for selecting candidates with the optimal binding characteristics and lowest off-target residence time.[28][29]

By adopting this rigorous, evidence-based approach, researchers can navigate the complexities of piperidine cross-reactivity, ensuring the accuracy and reliability of their immunoassay data and making more informed decisions in their drug development programs.

References

  • Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. Available at: [Link][1]

  • Maliarchuk, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link][2]

  • MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Available at: [Link][30]

  • Le, T. H., et al. (2021). Detection of 30 Fentanyl Analogs by Commercial Immunoassay Kits. Journal of Analytical Toxicology. Available at: [Link][11]

  • O'Kennedy, R. (2018). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology. Available at: [Link][19]

  • Zalewska-Kaszubska, J., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Available at: [Link][27]

  • Kalyuzhny, A. E. (2018). Ten Basic Rules of Antibody Validation. Analytical and Bioanalytical Chemistry. Available at: [Link][26]

  • Jain, T., et al. (2017). Selecting and engineering monoclonal antibodies with drug-like specificity. Proceedings of the National Academy of Sciences. Available at: [Link][28]

  • Wang, G., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. Available at: [Link][13][15]

  • Boster Bio. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Boster Bio. Available at: [Link][6]

  • Bitesize Bio. (n.d.). Antibody Validation Protocols - How To Choose The Most Appropriate. Bitesize Bio. Available at: [Link][24]

  • Polaris Market Research. (2024). Why is Antibody Specificity Testing Important?. Polaris Market Research. Available at: [Link][7]

  • Creative Biolabs. (n.d.). What Are Antibodies Used for in Drug Development?. Creative Biolabs. Available at: [Link][4]

  • Synaptic Systems. (n.d.). Antibody Validation: Ensuring Quality and Reliability. Synaptic Systems. Available at: [Link][31]

  • Drug Discovery News. (2016). First proposal of strategies for validating antibody specificity. Drug Discovery News. Available at: [Link][32]

  • United States Sentencing Commission. (2017). Public Hearing on Fentanyl, Fentanyl Analogues, and Synthetic Cannabinoids. United States Sentencing Commission. Available at: [Link][8]

  • Encyclopedia.pub. (2022). Fentanyl and Its New Analogs. Encyclopedia.pub. Available at: [Link][9]

  • ResearchGate. (n.d.). Fentanyl Analogs: Structure-Activity-Relationship Study. ResearchGate. Available at: [Link][10]

  • ResearchGate. (n.d.). Immunoassay-based detection of fentanyl analogs in forensic toxicology. ResearchGate. Available at: [Link][12]

  • Semantic Scholar. (n.d.). Validation and Cross-Reactivity Data for Fentanyl Analogs With the Immunalysis Fentanyl ELISA. Semantic Scholar. Available at: [Link][23]

  • ResearchGate. (n.d.). Structures of anti-histamine; piperazine derivatives and piperidine.... ResearchGate. Available at: [Link][3]

  • RSC Publishing. (n.d.). Computational modelling of a competitive immunoassay in lateral flow diagnostic devices. RSC Publishing. Available at: [Link][14]

  • SeraCare. (n.d.). Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link][16]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. Available at: [Link][22]

  • Bio-Radiations. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available at: [Link][21]

  • Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Rapid Novor. Available at: [Link][29]

  • NIH. (n.d.). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. Available at: [Link][17]

  • Open Access Pub. (n.d.). Antibody Specificity. Journal of Human Health Research. Available at: [Link][5]

Sources

Benchmarking 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride purity standards

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Benchmarking 4-(Aminomethyl)-1-methylpiperidin-4-ol Hydrochloride Purity Standards

Introduction: The Critical Role of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the reliability of every experimental result hinges on the quality of the starting materials. A reference standard, presumed to be of the highest purity, is the cornerstone of accurate quantification, impurity profiling, and stability testing. For a molecule like 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, a versatile building block in medicinal chemistry, understanding the true purity of a reference standard is not merely a quality control checkpoint; it is fundamental to the integrity of the entire research and development pipeline.

This guide provides a comprehensive framework for the rigorous analytical benchmarking of 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride standards. As a Senior Application Scientist, my objective is to move beyond a simple recitation of methods and delve into the causality behind the experimental design. We will explore an orthogonal, multi-technique approach, where each method provides a unique and complementary piece of the purity puzzle. This self-validating system ensures that the final purity assignment is robust, reliable, and scientifically sound.

The Orthogonal Analytical Philosophy: Why One Method is Never Enough

Assigning a purity value to a reference standard is not a task for a single analytical technique. A chromatographic method like HPLC might indicate 99.9% purity, but it is blind to water content, residual solvents, and inorganic impurities. Similarly, a spectroscopic method confirms identity but may not resolve closely related structural isomers.

The most trustworthy approach is an orthogonal one, utilizing multiple analytical techniques based on different chemical and physical principles. By combining data from chromatography, spectroscopy, and other specific tests, we can perform a mass balance calculation to determine a comprehensive and accurate purity value. This guide will detail the core components of such a strategy.

G cluster_0 Comprehensive Purity Assessment Workflow A Reference Standard Lot B Chromatographic Purity (HPLC-UV/CAD) A->B C Identity & Structure (NMR, MS) A->C E Water Content (Karl Fischer Titration) A->E F Residual Solvents (Headspace GC-MS) A->F G Final Purity Calculation (Mass Balance) B->G D Absolute Content (qNMR) C->D D->G E->G F->G caption Fig. 1: Orthogonal Workflow for Purity

Caption: Figure 1. An orthogonal workflow for comprehensive purity assessment.

Part 1: Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse for assessing the purity of non-volatile organic molecules. For 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride, which contains a primary amine and a tertiary amine, Reversed-Phase HPLC (RP-HPLC) with a C18 column is a suitable starting point. However, the polar nature of the molecule can lead to poor retention. To overcome this, we employ a mobile phase with an ion-pairing agent (like trifluoroacetic acid, TFA) or utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column. For this guide, we will detail a robust ion-pairing RP-HPLC method. The use of a universal detector like a Charged Aerosol Detector (CAD) alongside a UV detector is recommended, as not all potential impurities may possess a chromophore.

Trustworthiness through System Suitability: Before any sample analysis, the chromatographic system must be validated through a System Suitability Test (SST) as outlined in pharmacopeial guidelines like USP General Chapter <621>.[1][2][3][4][5] This involves injecting a standard solution multiple times to check for repeatability of retention time, peak area, and calculating theoretical plates and tailing factor to ensure the column is performing optimally.

Experimental Protocol: RP-HPLC Method
  • Instrumentation: HPLC system with UV and/or CAD detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% to 95% B

    • 30-35 min: Hold at 95% B

    • 35-36 min: 95% to 5% B

    • 36-45 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm (for peptide bonds and other potential chromophores) and CAD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

Part 2: Structural Integrity and Absolute Quantification

While HPLC provides a profile of detectable impurities, it relies on the assumption that the main peak is indeed the correct molecule. This assumption must be verified.

A. Structural Confirmation: NMR and Mass Spectrometry

Expertise & Rationale: Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is unparalleled for elucidating the chemical structure of a molecule.[6][7] It provides information on the number and type of protons and carbons, their connectivity, and the overall molecular backbone. Mass Spectrometry (MS) complements this by providing the accurate mass of the molecule, confirming its elemental composition.

  • ¹H NMR: Should show characteristic peaks for the N-methyl group, the aminomethyl protons, and the piperidine ring protons. The integration of these peaks should correspond to the number of protons in each environment.

  • ¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.

  • MS (ESI+): Should show a prominent ion corresponding to the protonated molecule [M+H]⁺.

B. Absolute Purity Assignment: Quantitative NMR (qNMR)

Expertise & Rationale: qNMR has emerged as a primary analytical method for the precise determination of purity.[8][9][10] Unlike chromatography, which provides a relative purity (area %), qNMR provides an absolute purity (w/w %) by comparing the integral of a specific analyte peak to the integral of a certified internal standard of known purity and concentration. The key principle is that the NMR signal intensity is directly proportional to the number of nuclei generating the signal.

Trustworthiness through Certified Standards: The accuracy of qNMR is directly tied to the quality of the internal standard (e.g., maleic acid, dimethyl sulfone). A certified, traceable internal standard from a national metrology institute or reputable supplier must be used.

Experimental Protocol: ¹H-qNMR Method
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Accurately weigh ~15 mg of the 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride standard into a vial.

    • Accurately weigh ~10 mg of the Maleic Acid IS into the same vial.

    • Dissolve both in a precise volume (e.g., 0.75 mL) of D₂O.

  • Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all relevant signals (e.g., a long relaxation delay, D1, of 30 seconds).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    PurityAnalyte (%) = (IAnalyte / IIS) * (NIS / NAnalyte) * (MWAnalyte / MWIS) * (mIS / mAnalyte) * PurityIS (%)

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • MW = Molecular Weight

    • m = mass

    • PurityIS = Certified purity of the internal standard

Part 3: Characterizing Non-Chromatographic Impurities

A complete purity profile must account for substances that are not detected by HPLC, primarily water and residual volatile solvents.

A. Water Content: Karl Fischer Titration

Expertise & Rationale: Karl Fischer (KF) titration is the gold standard for water determination in pharmaceuticals.[11][12][13][14][15] Its specificity for water is crucial, especially for hydrochloride salts which can be hygroscopic. The "loss on drying" method is inadequate as it would also measure any volatile solvents and could cause degradation. A coulometric KF titrator is ideal for the low water content expected in a high-purity standard.

B. Residual Solvents: Headspace Gas Chromatography (GC-MS)

Expertise & Rationale: Residual solvents are organic volatile chemicals used or produced during synthesis and purification.[16] They are potential toxins and their presence is strictly regulated by guidelines like ICH Q3C and USP <467>.[17][18][19][20] Headspace GC is the definitive technique for this analysis. The sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC-MS system. This avoids injecting the non-volatile drug substance, protecting the instrument and providing clean chromatograms for quantifying volatile impurities.

G cluster_1 Potential Impurity Profile Main 4-(Aminomethyl)-1-methyl- piperidin-4-ol HCl P1 Starting Material: 1-Methylpiperidin-4-one Main->P1 Detected by Orthogonal Methods P2 By-product: Des-methyl analog Main->P2 Detected by Orthogonal Methods P3 Process Impurity: Residual Solvents (e.g., Methanol, IPA) Main->P3 Detected by Orthogonal Methods P4 Degradant: Oxidation Product Main->P4 Detected by Orthogonal Methods P5 Non-Organic: Water (H₂O) Main->P5 Detected by Orthogonal Methods caption Fig. 2: Impurity Profile Example

Caption: Figure 2. Example of a potential impurity profile for the target compound.

Part 4: Data Synthesis and Product Comparison

After performing all the analyses, the data must be consolidated to compare different standards objectively. The final purity is best represented by a mass balance calculation, where the sum of all impurities (chromatographic, water, residual solvents) is subtracted from 100%. This should closely align with the absolute purity determined by qNMR.

Comparative Data Summary
Parameter Standard A (Premium Grade) Standard B (Research Grade) Methodology Significance
Identity Confirmation ConformsConforms¹H NMR, ¹³C NMR, MSConfirms the correct molecular structure.
HPLC Purity (Area %) 99.92%99.15%RP-HPLC-UV/CADMeasures organic, non-volatile impurities.
Largest Unidentified Impurity 0.03%0.25%RP-HPLC-UV/CADHigh levels indicate poor process control.
qNMR Assay (w/w %) 99.7% (± 0.2%)98.5% (± 0.4%)¹H-qNMRProvides an absolute measure of the main component.
Water Content (w/w %) 0.15%0.85%Karl Fischer TitrationCritical for accurate weighing and stability.
Total Residual Solvents < 50 ppm1500 ppm (Methanol)Headspace GC-MSEnsures safety and compliance with regulations.
Mass Balance Purity (%) 99.75% 98.00% 100% - (Water + Solvents + HPLC Impurities)Comprehensive purity value.

Analysis of Results:

  • Standard A demonstrates superior quality across all metrics. The high alignment between the qNMR assay (99.7%) and the mass balance calculation (99.75%) provides a high degree of confidence in its purity value. The low water and residual solvent content make it suitable for use as a quantitative standard in regulated assays.

  • Standard B , while having a reasonably high HPLC purity, shows significant discrepancies. The lower qNMR value is corroborated by the high water and residual solvent content. This standard may be acceptable for early-stage discovery or as a qualitative marker, but its use in quantitative applications would introduce significant error.

Conclusion

Benchmarking a reference standard like 4-(Aminomethyl)-1-methylpiperidin-4-ol hydrochloride is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single "purity" value from a supplier's certificate of analysis is insufficient without understanding the methodologies used to derive it. By implementing an orthogonal analytical strategy encompassing chromatography for related substances, NMR and MS for identity, qNMR for an absolute assay, Karl Fischer for water, and GC-MS for residual solvents, researchers and drug development professionals can gain true confidence in their standards. This comprehensive characterization is not an academic exercise; it is an essential practice to ensure the accuracy, reproducibility, and integrity of pharmaceutical science.

References

  • PubChem Compound Summary for CID 66048, 1-Methylpiperidin-4-ol. National Center for Biotechnology Information. [Link]

  • Gas Chromatography–Mass Spectrometry Assessment of Amines. ACS Publications. [Link]

  • Control of impurities of pharmacopoeial substances. European Medicines Agency. [Link]

  • Residual Solvent Analysis of Pharmaceutical Products. Agilent. [Link]

  • SAR study of piperidine derivatives as inhibitors. PubMed Central. [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Residual Solvent Analysis in Pharmaceuticals. Technology Networks. [Link]

  • PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. [Link]

  • <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. [Link]

  • A new method of simultaneous determination of atmospheric amines by gas chromatography-mass spectrometry. ScienceDirect. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Exact Mass GC-MS Analysis of Amine Monomers. Waters Corporation. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass Laboratories Inc. [Link]

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. [Link]

  • <621> CHROMATOGRAPHY. U.S. Pharmacopeia (USP) via web.archive.org. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method. ResearchGate. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

  • Are You Sure You Understand USP <621>? Chromatography Online. [Link]

  • Water Determination by Karl Fischer. Eurofins. [Link]

  • Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. [Link]

  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. ResolveMass Laboratories Inc. [Link]

  • Guidelines and pharmacopoeial standards for pharmaceutical impurities: overview and critical assessment. PubMed. [Link]

  • 4-Hydroxy-1-methylpiperidine. CAS Common Chemistry. [Link]

  • Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. [Link]

  • Water Determination Karl Fischer. Xylem Analytics. [Link]

  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Almac Group. [Link]

  • Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation. MDPI. [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • USP-NF <621> Chromatography. Scribd. [Link]

  • Water Content Determination by Karl Fischer. Pharmaguideline. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines. Royal Society of Chemistry. [Link]

  • NMR spectroscopy in pharmacy. ALPAIPARS. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.